2-Fluoro-5-methoxybenzotrifluoride
Description
BenchChem offers high-quality 2-Fluoro-5-methoxybenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxybenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSCMOUYRPIURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379213 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127271-65-2 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-5-methoxybenzotrifluoride, a key building block in medicinal chemistry and materials science. The strategic placement of the fluorine, methoxy, and trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable component in the design of novel pharmaceuticals.[1][2] This document details a plausible synthetic route, experimental protocols, and a thorough characterization of the target compound, presenting data in a clear and accessible format for laboratory use.
Introduction
Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the profound effects that fluorine substitution can have on the biological activity and physicochemical properties of a molecule. The incorporation of a trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2) is a versatile intermediate that combines the electronic effects of a fluorine atom, a methoxy group, and a trifluoromethyl group.[3] This guide outlines a robust synthetic pathway and provides detailed characterization data to facilitate its use in research and development.
Synthesis of 2-Fluoro-5-methoxybenzotrifluoride
A feasible and efficient synthesis of 2-Fluoro-5-methoxybenzotrifluoride involves the methylation of the commercially available precursor, 2-Fluoro-5-hydroxybenzotrifluoride. This O-methylation is a common and well-established transformation in organic synthesis.
Reaction Scheme:
Caption: Synthetic pathway for 2-Fluoro-5-methoxybenzotrifluoride.
Experimental Protocol: Methylation of 2-Fluoro-5-hydroxybenzotrifluoride
This protocol is a standard procedure for the O-methylation of a phenol and can be adapted for the synthesis of the target molecule.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Fluoro-5-hydroxybenzotrifluoride | 180.10 | 10.0 g | 0.0555 |
| Dimethyl sulfate | 126.13 | 8.3 g (6.2 mL) | 0.0666 |
| Potassium carbonate (anhydrous) | 138.21 | 15.3 g | 0.111 |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-5-hydroxybenzotrifluoride (10.0 g, 0.0555 mol) and anhydrous potassium carbonate (15.3 g, 0.111 mol) in anhydrous acetone (200 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add dimethyl sulfate (8.3 g, 0.0666 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone (2 x 25 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Fluoro-5-methoxybenzotrifluoride.
Characterization of 2-Fluoro-5-methoxybenzotrifluoride
The structural confirmation of the synthesized 2-Fluoro-5-methoxybenzotrifluoride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value |
| CAS Number | 127271-65-2[3] |
| Molecular Formula | C₈H₆F₄O[3] |
| Molecular Weight | 194.13 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | ~170-172 °C (estimated) |
| Density | ~1.35 g/mL (estimated) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Fluoro-5-methoxybenzotrifluoride based on analysis of structurally similar compounds and general principles of spectroscopy.
3.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.2-7.4 | m | - | Aromatic-H |
| ~6.9-7.1 | m | - | Aromatic-H |
| ~3.85 | s | - | -OCH₃ |
3.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (Aromatic) |
| ~120-140 | Aromatic carbons |
| ~123 (q) | -CF₃ |
| ~110-120 | Aromatic carbons |
| ~56 | -OCH₃ |
3.2.3. 19F NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -62 | s | - | -CF₃ |
| ~ -115 | m | - | Ar-F |
3.2.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1250-1350 | Strong | C-F stretch (-CF₃) |
| ~1200-1280 | Strong | Aryl-O stretch (asymmetric) |
| ~1020-1080 | Strong | Aryl-O stretch (symmetric) |
3.2.5. Mass Spectrometry (MS)
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 179 | [M - CH₃]⁺ |
| 165 | [M - CHO]⁺ |
| 125 | [M - CF₃]⁺ |
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
References
"physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2), a fluorinated aromatic compound with significant potential in pharmaceutical and agrochemical research and development. This document consolidates available data on its structure, physical characteristics, chemical reactivity, and safety profile. Detailed experimental protocols for its synthesis, purification, and analysis, where available in the public domain, are also presented. The information is intended to support researchers and scientists in the effective and safe utilization of this compound in their laboratory and development endeavors.
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a benzene ring. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence the reactivity and physical properties of the molecule, often enhancing lipophilicity and metabolic stability in drug candidates. The methoxy group, being an electron-donating group, can also modulate the compound's reactivity. This guide aims to provide a detailed repository of the known properties and handling information for 2-Fluoro-5-methoxybenzotrifluoride.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride is presented in the tables below. It is important to note that some of the data is predicted and should be used as a guide, with experimental verification recommended.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | --INVALID-LINK-- |
| Molecular Weight | 194.13 g/mol | --INVALID-LINK-- |
| CAS Number | 127271-65-2 | --INVALID-LINK-- |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |
| Melting Point | Data not available | - |
| Boiling Point | 181 °C at 760 mmHg | --INVALID-LINK-- |
| 181.0 ± 40.0 °C (Predicted) | --INVALID-LINK-- | |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Data not available | - |
| Flash Point | 67 °C (153 °F) | --INVALID-LINK-- |
Chemical Properties
| Property | Description |
| Chemical Structure | A benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and a trifluoromethyl group. |
| Reactivity | The reactivity of benzotrifluoride derivatives is influenced by the nature of the substituents on the aromatic ring. The electron-donating methoxy group in 2-Fluoro-5-methoxybenzotrifluoride may enhance the reactivity of the compound towards electrophilic substitution and potentially influence the stability of the trifluoromethyl group.[1][2] Studies on related benzotrifluoride derivatives have shown that strong electron-donating groups can enhance the rate of hydrolysis of the trifluoromethyl group under photolytic conditions.[1][2] The trifluoromethyl group itself is generally stable but can undergo C-F bond cleavage under specific reductive conditions.[3] |
| Stability | Stable under recommended storage conditions. Should be stored in a dry, well-ventilated place at room temperature. --INVALID-LINK-- |
| Hazardous Reactions | Specific hazardous reactions for this compound are not well-documented. As with many fluorinated organic compounds, it may be incompatible with strong oxidizing agents and strong bases. |
Experimental Protocols
Synthesis
A potential synthetic route to 2-Fluoro-5-methoxybenzotrifluoride could involve the introduction of the trifluoromethyl group onto a pre-functionalized benzene ring. While a specific protocol for this compound is not available, the synthesis of related benzotrifluorides often involves multi-step sequences. For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride has been achieved through nitration of m-fluorobenzotrifluoride, followed by reduction and a Sandmeyer-type reaction.[4] A similar strategy, starting from a suitably substituted aniline or phenol, could potentially be adapted.
A logical workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for 2-Fluoro-5-methoxybenzotrifluoride.
Purification
Purification of 2-Fluoro-5-methoxybenzotrifluoride, given its predicted boiling point, would likely be achieved through distillation under reduced pressure to prevent decomposition. Column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) could also be employed for higher purity.
Analysis
Standard analytical techniques can be used to confirm the identity and purity of 2-Fluoro-5-methoxybenzotrifluoride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals corresponding to the aromatic protons and the methoxy group protons.
-
¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom and the trifluoromethyl group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-O, and C=C bonds of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase such as acetonitrile and water would likely be a suitable starting point for method development.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds and can be used to determine the purity and identify any volatile impurities.[6]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-Fluoro-5-methoxybenzotrifluoride is not widely available, information from SDS for structurally similar compounds can provide guidance on safe handling procedures.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. --INVALID-LINK--
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The logical relationship for handling a chemical substance like 2-Fluoro-5-methoxybenzotrifluoride is depicted in the following diagram:
Caption: A logical workflow for the safe handling of chemical substances.
Spectroscopic Data
Actual spectroscopic data (NMR, IR, Mass Spectra) for 2-Fluoro-5-methoxybenzotrifluoride are not available in the public domain search results. Researchers are advised to acquire this data upon obtaining the compound or to request it from the supplier.
Conclusion
2-Fluoro-5-methoxybenzotrifluoride is a chemical compound with potential applications in various fields of chemical synthesis. This guide has summarized the currently available information on its physical and chemical properties, along with general guidance on its handling and analysis. The lack of detailed experimental and spectroscopic data in the public domain highlights the need for further research to fully characterize this compound and unlock its synthetic potential. Researchers are encouraged to perform their own analyses and to consult supplier-specific information for the most accurate and up-to-date data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"2-Fluoro-5-methoxybenzotrifluoride CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data, including specific experimental protocols and detailed applications for 2-Fluoro-5-methoxybenzotrifluoride, is limited. This guide provides available factual information and contextualizes its potential applications based on the properties and reactions of structurally related compounds.
Core Compound Identification and Properties
2-Fluoro-5-methoxybenzotrifluoride is a fluorinated aromatic organic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making them valuable building blocks in drug discovery.[1]
Molecular Structure
The molecular structure of 2-Fluoro-5-methoxybenzotrifluoride is characterized by a benzene ring substituted with a trifluoromethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 5.
Molecular Structure Diagram
Caption: Molecular structure of 2-Fluoro-5-methoxybenzotrifluoride.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 127271-65-2 | [2] |
| Molecular Formula | C8H6F4O | [2] |
| Molecular Weight | 194.13 g/mol | [2] |
| SMILES | FC(F)(F)C1=CC(OC)=CC=C1F | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Reactivity
Hypothetical Synthesis Pathway
While a specific, detailed synthesis protocol for 2-Fluoro-5-methoxybenzotrifluoride is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on known organic reactions for analogous compounds. For instance, the synthesis of related 2-bromo-5-fluorobenzotrifluoride has been reported through multi-step processes involving nitration, reduction, diazotization, and bromination of m-fluorobenzotrifluoride, or through direct bromination and subsequent fluorination.[3][4] A hypothetical pathway for the target molecule could involve similar transformations starting from a suitably substituted benzene derivative.
Caption: A hypothetical multi-step synthesis workflow for 2-Fluoro-5-methoxybenzotrifluoride.
Expected Reactivity and Role in Organic Synthesis
As a functionalized aromatic compound, 2-Fluoro-5-methoxybenzotrifluoride is expected to serve as a versatile intermediate in organic synthesis. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. The fluorine and methoxy groups can also direct further substitutions. Benzotrifluoride and its derivatives are known to be useful solvents and reagents in a variety of organic reactions, including ionic, transition-metal-catalyzed, and radical reactions.[5]
Applications in Drug Discovery and Development
Fluorinated compounds are integral to modern medicinal chemistry. The introduction of fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][6] While specific pharmacological activities of 2-Fluoro-5-methoxybenzotrifluoride have not been reported, its structural motifs are present in various biologically active molecules.
Role as a Chemical Building Block
Compounds structurally similar to 2-Fluoro-5-methoxybenzotrifluoride, such as 2-Fluoro-5-Methoxybenzaldehyde, are utilized as precursors for heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs).[1] It is plausible that 2-Fluoro-5-methoxybenzotrifluoride could be employed in a similar capacity, for example, in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: General workflow for the use of a chemical building block in drug discovery.
Experimental Protocols (Exemplary for Related Compounds)
As specific experimental protocols for 2-Fluoro-5-methoxybenzotrifluoride are not available, this section provides an example of a protocol for a related synthetic transformation to illustrate the methodologies that would be relevant. The following is a generalized procedure for the cyanation of an aryl halide, a common reaction in the synthesis of pharmaceutical intermediates.[7]
General Protocol for Cyanation of an Aryl Halide
-
Materials: Aryl halide (e.g., a bromo-substituted precursor), cuprous cyanide (CuCN), a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone - NMP), ethyl acetate, water, anhydrous sodium sulfate, diatomaceous earth.
-
Procedure:
-
In a round-bottom flask, dissolve the aryl halide in NMP.
-
Add cuprous cyanide to the reaction mixture.
-
Heat the mixture to a high temperature (e.g., 170°C) with stirring and maintain for several hours or overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature and add diatomaceous earth.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Add water and ethyl acetate to the filtrate for extraction.
-
Separate the organic phase and wash it with water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Conclusion
2-Fluoro-5-methoxybenzotrifluoride is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. Its combination of a trifluoromethyl group, a fluorine atom, and a methoxy group on an aromatic ring suggests its utility in the synthesis of complex, high-value molecules. While detailed experimental data and specific applications are not widely reported, the established importance of analogous fluorinated compounds in drug discovery underscores the potential value of 2-Fluoro-5-methoxybenzotrifluoride for researchers and scientists in these fields. Further research into the synthesis and reactivity of this compound is warranted to fully explore its applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 127271-65-2|2-Fluoro-5-methoxybenzotrifluoride|BLD Pharm [bldpharm.com]
- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 7. Page loading... [guidechem.com]
Spectroscopic Data and Analysis of 2-Fluoro-5-methoxybenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for the compound 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this guide utilizes data from structurally similar compounds to predict and interpret its spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Fluoro-5-methoxybenzotrifluoride based on the analysis of related fluorinated and methoxy-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.3 - 7.5 | m | - | Aromatic Protons |
| ~ 7.0 - 7.2 | m | - | Aromatic Proton |
| ~ 3.8 - 3.9 | s | - | Methoxy Protons (-OCH₃) |
Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Description |
| ~ 160 (d) | C-F |
| ~ 158 (d) | C-O |
| ~ 125 (q) | C-CF₃ |
| ~ 123 (q) | -CF₃ |
| ~ 118 - 122 | Aromatic C-H |
| ~ 115 - 117 | Aromatic C-H |
| ~ 112 - 114 | Aromatic C-H |
| ~ 56 | -OCH₃ |
Note: Carbons attached to or near fluorine atoms will appear as doublets (d) or quartets (q) due to ¹³C-¹⁹F coupling.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
| ~ -115 | m | Ar-F |
Note: Chemical shifts are referenced to CFCl₃. The aromatic fluorine will show coupling to adjacent protons.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretch (methoxy) |
| ~ 1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1320-1120 | Strong | C-F stretch (CF₃) |
| ~ 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~ 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 165 | [M - CHO]⁺ |
| 125 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Note: The fragmentation pattern will be influenced by the stability of the aromatic ring and the relative lability of the substituents.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
2.1.2 ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
2.1.3 ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak (CDCl₃ at 77.16 ppm).
2.1.4 ¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A wide range may be necessary initially (e.g., -250 to 50 ppm) to locate the signals.
-
Referencing: An external standard of CFCl₃ (0.0 ppm) or an internal standard with a known chemical shift.
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
2.2.2 Data Acquisition (FT-IR):
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection ATR accessory with a diamond or ZnSe crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for both the background and the sample.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
2.3.1 Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial and cap it securely.
2.3.2 Data Acquisition (GC-MS):
-
System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 amu.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like 2-Fluoro-5-methoxybenzotrifluoride.
This guide serves as a foundational resource for researchers working with 2-Fluoro-5-methoxybenzotrifluoride and similar compounds. While the provided data is predictive, the detailed protocols offer a robust starting point for experimental verification and further investigation.
A Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzotrifluoride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and a fluorine atom on the benzene ring, imparts specific physicochemical properties that are crucial for its behavior in various chemical processes. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of 2-Fluoro-5-methoxybenzotrifluoride and outlines detailed experimental protocols for its quantitative determination.
Predicted Solubility Profile
A closely related analogue, 2-Fluoro-5-hydroxybenzotrifluoride, is reported to be soluble in many organic solvents.[1] The presence of the trifluoromethyl group generally increases lipophilicity.[2] Given that 2-Fluoro-5-methoxybenzotrifluoride possesses a methoxy group instead of a hydroxyl group, which reduces its polarity and potential for hydrogen bonding with polar solvents, it is expected to exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-methoxybenzotrifluoride
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene, Diethyl ether | High | The aromatic ring and trifluoromethyl group contribute to non-polar character. |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | High | The molecule has polar C-F and C-O bonds, allowing for dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | While lacking a strong hydrogen bond donor, the oxygen and fluorine atoms can act as hydrogen bond acceptors. |
| Aqueous | Water | Low | The hydrophobic nature of the trifluoromethyl group and the benzene ring is expected to result in poor water solubility.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Materials and Equipment
-
2-Fluoro-5-methoxybenzotrifluoride (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature bath or incubator with shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Gravimetric Method Protocol
This method is suitable for a quick and straightforward determination of solubility.
-
Preparation: Add a known mass of the selected organic solvent to a tared vial.
-
Saturation: Gradually add an excess amount of 2-Fluoro-5-methoxybenzotrifluoride to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath with agitation. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle.
-
Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, gastight syringe.
-
Solvent Evaporation: Transfer the supernatant to a tared vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dissolved solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.
Analytical Method Protocol (HPLC/GC)
This method offers higher accuracy and is preferred for generating precise solubility data.
-
Calibration Curve: Prepare a series of standard solutions of 2-Fluoro-5-methoxybenzotrifluoride of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or GC method to generate a calibration curve.
-
Saturation: Prepare a supersaturated solution of 2-Fluoro-5-methoxybenzotrifluoride in the selected solvent in a vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath with agitation for 24-48 hours to reach equilibrium.
-
Phase Separation: Allow the excess solid to settle after equilibration.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted solution using the same HPLC or GC method used for the calibration standards.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of 2-Fluoro-5-methoxybenzotrifluoride.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for 2-Fluoro-5-methoxybenzotrifluoride is not currently published, its chemical structure suggests good solubility in a wide range of common organic solvents. For drug development and other precise applications, it is crucial to determine the solubility experimentally. The detailed protocols provided in this guide offer robust methods for obtaining accurate and reliable solubility data, which is essential for the successful application of this compound in research and development.
References
The Strategic Incorporation of 2-Fluoro-5-methoxybenzotrifluoride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering a powerful tool to enhance the pharmacological profile of therapeutic candidates. This technical guide delves into the potential applications of the 2-Fluoro-5-methoxybenzotrifluoride moiety, a versatile building block poised for significant contributions in medicinal chemistry. By examining its physicochemical properties, synthetic utility, and impact on biological activity, particularly in the context of G protein-coupled receptor (GPCR) modulation, this document serves as a comprehensive resource for researchers seeking to leverage this unique structural motif in their drug discovery programs.
Physicochemical and Pharmacokinetic Advantages of the 2-Fluoro-5-methoxybenzotrifluoride Moiety
The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to significantly enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing drug-receptor interactions and improving bioavailability.[2][3] The incorporation of a fluorine atom further refines the electronic properties of the aromatic ring, impacting lipophilicity and binding affinity.[3]
The methoxy (-OCH3) group, an electron-donating substituent, can participate in hydrogen bonding and influence the overall conformation of the molecule, which can be critical for optimal binding to a biological target. The specific 2-fluoro-5-methoxy substitution pattern on the benzotrifluoride core creates a unique electronic and steric environment, offering a nuanced approach to fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Synthetic Strategies and Methodologies
The 2-Fluoro-5-methoxybenzotrifluoride scaffold can be incorporated into target molecules through various synthetic routes. A common strategy involves the use of commercially available building blocks such as 3-fluoro-5-(trifluoromethyl)benzyl bromide, which can be readily coupled with various nucleophiles.
General Experimental Protocol for the Synthesis of GPR52 Agonists
The following protocol is a representative example of how a moiety structurally similar to 2-Fluoro-5-methoxybenzotrifluoride can be incorporated into a biologically active molecule, specifically a GPR52 agonist.
Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide
Step 1: Synthesis of 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile
To a solution of 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired nitrile.
Step 2: Synthesis of 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetimidamide hydrochloride
The nitrile from Step 1 is dissolved in anhydrous ethanol and saturated with hydrogen chloride gas at 0°C. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the acetimidamide hydrochloride as a solid.
Step 3: Synthesis of 3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazole
A mixture of the acetimidamide hydrochloride from Step 2 and acetylhydrazide in a high-boiling solvent such as pyridine is heated at reflux. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the desired triazole.
Step 4: Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzonitrile
To a solution of the triazole from Step 3 in a suitable solvent like DMF, add 4-fluoro-2-methylbenzonitrile and a base such as potassium carbonate. The mixture is heated to an elevated temperature (e.g., 100-120°C) until the reaction is complete. The product is then isolated by extraction and purified by chromatography.
Step 5: Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide
The benzonitrile from Step 4 is hydrolyzed to the corresponding benzamide. This can be achieved by heating with a mixture of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) in a suitable solvent system (e.g., aqueous ethanol). The final product is then purified by recrystallization or column chromatography.
Application in Medicinal Chemistry: GPR52 Agonists
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for central nervous system disorders such as schizophrenia and substance use disorders.[1][4] Several potent and selective GPR52 agonists have been developed, with many featuring a substituted benzyl moiety.
Quantitative Data: Structure-Activity Relationship (SAR) Studies
The 3-fluoro-5-(trifluoromethyl)benzyl group has been identified as a key pharmacophore in a series of potent GPR52 agonists. The following table summarizes the in vitro activity of representative compounds.
| Compound ID | Structure | EC50 (nM) | Emax (%) |
| 4u | 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide | 75 | 122 |
| 3 | (Structure not fully disclosed in source) | 470 | 56 |
| 11b | 1-(5-(3-Fluoro-5-(trifluoromethyl)benzyl)pyridazin-3-yl)-indoline-4-carboxylic acid | - | - |
| 14h | 2-Fluoro-5-((4-(3-(trifluoromethyl)benzyl)pyridin-2-yl)amino)-benzoic Acid | - | - |
EC50 and Emax values were determined using a GloSensor cAMP assay in HEK293 cells transiently expressing human GPR52.[1][5]
The data clearly indicates that the 3-fluoro-5-(trifluoromethyl)benzyl moiety is a crucial component for achieving high potency and efficacy at the GPR52 receptor. The substitution pattern on the benzamide portion of the molecule also plays a significant role in the overall activity.
Signaling Pathways and Experimental Workflows
GPR52 Signaling Pathway
GPR52 is known to couple to Gαs/olf G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key regulator of neuronal function in the brain regions where GPR52 is expressed.
Caption: GPR52 signaling cascade.
Experimental Workflow for Assessing GPR52 Agonist Activity
The primary in vitro assay for determining the activity of GPR52 agonists is the measurement of intracellular cAMP levels.
Caption: Workflow for GPR52 cAMP assay.
Conclusion and Future Perspectives
The 2-Fluoro-5-methoxybenzotrifluoride moiety represents a promising structural motif for the development of novel therapeutics. Its unique combination of fluorine, trifluoromethyl, and methoxy groups offers medicinal chemists a sophisticated tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of the closely related 3-fluoro-5-(trifluoromethyl)benzyl group in the discovery of potent GPR52 agonists highlights the potential of this scaffold. Further exploration of the 2-Fluoro-5-methoxybenzotrifluoride core in various therapeutic areas, particularly in targeting GPCRs and other central nervous system targets, is warranted and holds the potential to deliver next-generation medicines with improved efficacy and safety profiles.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR52 agonists(Beacon Discovery/Boehringer Ingelheim Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Trifluoromethyl Group in 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl group (-CF₃) is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed technical overview of the reactivity of the trifluoromethyl group in the specific context of 2-Fluoro-5-methoxybenzotrifluoride, a versatile building block in pharmaceutical synthesis. Understanding the nuanced reactivity of this functional group within this particular molecular framework is crucial for designing novel synthetic pathways and developing new chemical entities.
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity towards both electrophilic and nucleophilic reagents. The presence of both a fluorine atom and a methoxy group further modulates this reactivity, creating a unique chemical profile for this compound.
Physicochemical Properties
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Boiling Point | 105-110 °C / 25 mmHg (for 2-Fluoro-5-nitrobenzotrifluoride) | |
| Density | 1.522 g/mL at 25 °C (for 2-Fluoro-5-nitrobenzotrifluoride) | |
| Refractive Index | n20/D 1.465 (lit.) (for 2-Fluoro-5-nitrobenzotrifluoride) | |
| Storage | Sealed in dry, room temperature | [1] |
Note: The data presented above is for structurally similar compounds and should be used as an estimation for 2-Fluoro-5-methoxybenzotrifluoride.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through an inductive effect.[2] This profoundly impacts the reactivity of the attached benzene ring and the -CF₃ group itself.
Stability and Inertness
The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group generally stable and inert to many chemical transformations. This stability is a key attribute in drug design, as it can block metabolic oxidation at that position. However, under forcing conditions, the C-F bonds can be cleaved.
Electrophilic Aromatic Substitution
The strong deactivating effect of the trifluoromethyl group makes electrophilic aromatic substitution on the benzene ring challenging.[3] The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. When such reactions do occur, the substitution pattern is directed by the interplay of the directing effects of the fluoro, methoxy, and trifluoromethyl groups. The methoxy group is an activating, ortho-, para-director, while the fluorine and trifluoromethyl groups are deactivating.
Figure 1. General workflow for electrophilic aromatic substitution on 2-Fluoro-5-methoxybenzotrifluoride, highlighting the competing electronic effects of the substituents.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, makes it more susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] A strong nucleophile can displace a suitable leaving group on the ring, particularly when positioned ortho or para to a strong electron-withdrawing group. In the case of 2-Fluoro-5-methoxybenzotrifluoride, the fluorine atom could potentially act as a leaving group. The rate of such reactions is often dependent on the stability of the intermediate Meisenheimer complex.[4]
Figure 2. A logical diagram illustrating the key steps in a potential nucleophilic aromatic substitution reaction on 2-Fluoro-5-methoxybenzotrifluoride.
Hydrolysis of the Trifluoromethyl Group
While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under certain conditions, such as in the presence of strong acids or bases, or via photochemical pathways.[6] The reaction likely proceeds through a series of nucleophilic attacks on the carbon atom of the -CF₃ group. For meso-CF₃-substituted corrole metal complexes, hydrolysis has been observed to proceed readily.
Synthesis
The synthesis of 2-Fluoro-5-methoxybenzotrifluoride is not widely reported in the literature. However, patents for related compounds, such as 2-bromo-5-fluorobenzotrifluoride, suggest potential synthetic routes. One plausible approach could involve the fluorination of a corresponding trichloromethyl or carboxylic acid precursor. Another route could be a Sandmeyer-type reaction starting from a suitably substituted aniline.
A patented synthesis for the related compound 2-bromo-5-fluorobenzotrifluoride involves the bromination of benzotrifluoride followed by fluorination.[2]
Experimental Protocol for a Related Compound: Synthesis of 2-bromo-5-fluorobenzotrifluoride [2]
-
Step 1: Bromination of Benzotrifluoride: (Details of this step are not fully provided in the abstract).
-
Step 2: Fluorination of 2-bromobenzotrifluoride:
-
A 100 mL flask is charged with 2-bromotrifluorotoluene (2.3g).
-
DMSO (50-60mL), potassium fluoride (2.0-3.1g), and KCoF₄ (6.0-7.0g) are added.
-
The reaction is carried out under reflux with heating for 5 to 8 hours.
-
A portion of the solvent is distilled off.
-
100mL of water is added, followed by extraction with methylene chloride.
-
The product is purified by column chromatography.
-
Yield: 91.3% - 96.7%
-
This protocol for a structurally similar molecule provides a starting point for the potential synthesis of 2-Fluoro-5-methoxybenzotrifluoride, likely requiring adaptation of starting materials and reaction conditions.
Spectroscopic Data
While specific spectra for 2-Fluoro-5-methoxybenzotrifluoride are not publicly available, the expected spectroscopic features can be inferred from the functional groups present.
-
¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The coupling patterns of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group would be observed. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Two signals would be anticipated: one for the aromatic fluorine and a singlet for the trifluoromethyl group. The chemical shifts would be indicative of the electronic environment.[7]
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 194.13. Fragmentation patterns would likely involve the loss of fluorine, the methoxy group, and other fragments.[8]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F stretching, C-O stretching of the ether, and aromatic C-H and C=C stretching would be present.
Conclusion
2-Fluoro-5-methoxybenzotrifluoride is a molecule with significant potential in drug discovery and development. The reactivity of its trifluoromethyl group, modulated by the adjacent fluoro and methoxy substituents, presents both challenges and opportunities for synthetic chemists. While the -CF₃ group is generally robust, its strong electron-withdrawing properties activate the aromatic ring to nucleophilic attack and influence the regioselectivity of electrophilic substitution. Further experimental investigation into the specific reaction conditions and spectroscopic characterization of this compound is warranted to fully exploit its synthetic utility. This guide provides a foundational understanding of the expected reactivity and properties based on the established principles of organofluorine chemistry and data from related compounds.
References
- 1. rsc.org [rsc.org]
- 2. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
- 8. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Electron Density: An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in Benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and methoxy groups into aromatic systems, particularly the benzotrifluoride scaffold, is a cornerstone of modern medicinal chemistry and materials science. The nuanced interplay of their electronic properties—inductive and resonance effects—profoundly influences molecular conformation, reactivity, and biological activity. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design of novel chemical entities.
Core Concepts: Inductive vs. Resonance Effects
The electronic behavior of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance (or mesomeric) effect (R/M).
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the benzene ring. Highly electronegative substituents, like fluorine, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring.
-
Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as fluorine and the oxygen of a methoxy group, can donate this electron density to the ring, resulting in a positive resonance effect (+R).[1][2]
The overall electronic influence of a substituent is a balance of these two competing effects.
The Trifluoromethyl (-CF₃) Group: A Strong Electron Withdrawer
The benzotrifluoride core itself is characterized by the potent electron-withdrawing nature of the trifluoromethyl group. The high electronegativity of the three fluorine atoms creates a strong inductive pull (-I) on the electron density of the benzene ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.[3]
Fluorine Substituent: A Halogen's Paradox
A fluorine atom directly attached to the benzotrifluoride ring presents a classic example of competing electronic effects.
-
-I Effect: Due to its high electronegativity, fluorine strongly withdraws electron density through the σ-bond framework.[1]
-
+R Effect: The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[1]
In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the resonance donation is directed specifically to the ortho and para positions, making these positions less deactivated than the meta position.
Methoxy Substituent: A Potent Electron Donor
The methoxy group (-OCH₃) also exhibits both inductive and resonance effects.
-
-I Effect: The electronegative oxygen atom withdraws electron density inductively.[4]
-
+R Effect: The lone pairs on the oxygen atom strongly delocalize into the aromatic ring.[2][5]
For the methoxy group, the resonance effect is significantly more dominant than the inductive effect.[2] This results in a net donation of electron density to the ring, making it more activated towards electrophilic substitution, particularly at the ortho and para positions.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantified using various experimental parameters, including Hammett constants, pKa values, and NMR chemical shifts.
Hammett Substituent Constants (σ)
The Hammett equation provides a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a benzene derivative.[6][7] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent is also critical, leading to different constants for meta (σm) and para (σp) positions.
| Substituent | σm | σp | Electronic Effect |
| -F | 0.34 | 0.06 | -I > +R |
| -OCH₃ | 0.12 | -0.27 | +R > -I |
| -CF₃ | 0.43 | 0.54 | Strong -I |
Table 1: Hammett Substituent Constants for Fluorine, Methoxy, and Trifluoromethyl Groups.[5][8]
Acidity Constants (pKa)
The pKa of a substituted benzoic acid or phenol is a direct measure of the electronic effect of the substituent on the stability of the conjugate base. Electron-withdrawing groups stabilize the negative charge of the carboxylate or phenoxide ion, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to a weaker acid (higher pKa).
-
Fluorine substitution: A decrease in pKa (increased acidity) compared to the parent compound, with the effect being more pronounced at the meta position due to the dominant inductive effect.
-
Methoxy substitution: An increase in pKa (decreased acidity) at the para position due to the strong +R effect, and a slight decrease in pKa at the meta position where only the -I effect is operative.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to the electronic nature of other substituents on the benzene ring.[1][9] Electron-donating groups tend to cause a downfield shift (more positive ppm value), while electron-withdrawing groups cause an upfield shift (more negative ppm value) of the ¹⁹F signal of the -CF₃ group.[1]
-
¹³C NMR: The chemical shifts of the aromatic carbons also reflect the electron distribution in the ring. Electron-donating groups shield the ortho and para carbons, causing an upfield shift, while electron-withdrawing groups have the opposite effect.
| Substituent Position | Substituent | ¹⁹F Chemical Shift of -CF₃ (ppm vs. CCl₃F) (approx.) | Aromatic ¹³C Chemical Shifts (ppm vs. TMS) (approx.) |
| - | H (Benzotrifluoride) | -63.7 | 131.5 (C1), 125.5 (C2,6), 128.9 (C3,5), 131.0 (C4) |
| para | -F | -63.5 | Varies with position |
| meta | -F | -63.9 | Varies with position |
| para | -OCH₃ | -62.8 | Varies with position |
| meta | -OCH₃ | -63.6 | Varies with position |
Table 2: Approximate ¹⁹F and ¹³C NMR Chemical Shifts for Substituted Benzotrifluorides. Note: Exact values can vary with solvent and other experimental conditions.[10]
Experimental Protocols
Synthesis of Substituted Benzotrifluorides
3.1.1. Synthesis of Fluorobenzotrifluorides
A common method for introducing a fluorine atom onto a benzotrifluoride ring is through the Sandmeyer or Balz-Schiemann reaction starting from the corresponding aminobenzotrifluoride. Another approach involves nucleophilic aromatic substitution on an activated chlorobenzotrifluoride or the hydrogenation of a chloro-fluorobenzotrifluoride.[2][11]
Protocol: Halogen Exchange Fluorination (Illustrative)
-
To a solution of a chloro-substituted benzotrifluoride in a high-boiling point aprotic solvent (e.g., DMSO, sulfolane), add anhydrous potassium fluoride (KF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reactivity.
-
Heat the reaction mixture to an elevated temperature (typically 150-250 °C) and monitor the progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
3.1.2. Synthesis of Methoxybenzotrifluorides
Methoxy-substituted benzotrifluorides are often prepared via nucleophilic substitution of a suitable leaving group (e.g., -Cl, -NO₂) with sodium methoxide, or through the Williamson ether synthesis from a hydroxybenzotrifluoride.
Protocol: Nucleophilic Aromatic Substitution (Illustrative)
-
Dissolve the corresponding nitro- or chloro-substituted benzotrifluoride in methanol.
-
Carefully add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Measurement of Electronic Effects
3.2.1. Determination of pKa by Potentiometric Titration
-
Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]
3.2.2. ¹⁹F NMR Spectroscopy
-
Prepare a solution of the substituted benzotrifluoride (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. It is common to run the experiment with proton decoupling to simplify the spectrum.[13]
-
Reference the spectrum to an internal or external standard, such as CFCl₃ (0 ppm) or benzotrifluoride itself if used as an internal standard for relative shifts.[14]
-
The chemical shift of the -CF₃ group provides a direct measure of the electronic environment.
Visualizing Electronic Effects and Workflows
Graphviz diagrams can be used to illustrate the conceptual relationships and experimental processes described.
Caption: Interplay of Inductive and Resonance Effects for F and OMe.
Caption: General workflow for synthesis and analysis.
Conclusion
The electronic effects of fluorine and methoxy substituents on the benzotrifluoride ring are a result of a delicate balance between inductive and resonance contributions. While fluorine acts as an overall electron-withdrawing, ortho-para directing group due to its dominant inductive effect, the methoxy group is a strong electron-donating, ortho-para directing group because of its powerful resonance effect. Understanding and quantifying these effects through experimental parameters like Hammett constants, pKa values, and NMR chemical shifts are crucial for the rational design of molecules with tailored properties in drug discovery and materials science. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. assets.cambridge.org [assets.cambridge.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Benzotrifluoride(98-08-8) 13C NMR spectrum [chemicalbook.com]
- 10. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. web.viu.ca [web.viu.ca]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
The Versatile Building Block: A Technical Guide to 2-Fluoro-5-methoxybenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 2-Fluoro-5-methoxybenzotrifluoride (also known as 4-Fluoro-3-(trifluoromethyl)anisole), a valuable fluorinated building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a methoxy group on the benzene ring, imparts distinct reactivity and makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
2-Fluoro-5-methoxybenzotrifluoride is a halogenated aromatic ether with the following key properties:
| Property | Value | Reference |
| CAS Number | 127271-65-2 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [3] |
| Molecular Weight | 194.13 g/mol | [3] |
| Purity | > 97% | [1][3] |
| MDL Number | MFCD01631405 | [3] |
Synthesis of 2-Fluoro-5-methoxybenzotrifluoride
A primary route for the synthesis of 2-Fluoro-5-methoxybenzotrifluoride involves a two-step process starting from the commercially available 4-Fluoro-3-(trifluoromethyl)aniline. This process first involves the conversion of the aniline to the corresponding phenol, followed by methylation of the hydroxyl group.
Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from 4-Fluoro-3-(trifluoromethyl)aniline[4][5]
This procedure details the diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis to yield the corresponding phenol.
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Concentrated sulfuric acid
-
Water
-
Sodium nitrite
-
Urea (optional, to quench excess nitrous acid)
-
Toluene
-
Copper sulfate (optional, for hydrolysis)
Procedure:
-
A mixture of 4-fluoro-3-(trifluoromethyl)aniline, concentrated sulfuric acid, and water is prepared and cooled to below 10°C.
-
A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred for a further 30 minutes at 5°C to ensure complete formation of the diazonium salt.
-
(Optional) A small amount of urea can be added to quench any excess nitrous acid.
-
The aqueous solution of the diazonium salt is then added dropwise to a heated mixture of a water-insoluble solvent (e.g., toluene) and optionally an aqueous solution of copper sulfate at 75-85°C to facilitate hydrolysis.
-
After the addition is complete, the mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed and dried, and the product is isolated, for instance, by distillation after removal of the solvent.
Quantitative Data:
| Reactant/Product | Molar Ratio (relative to aniline) | Temperature (°C) | Reaction Time | Yield (%) |
| Diazotization | ||||
| 4-Fluoro-3-(trifluoromethyl)aniline | 1 | <10 | 0.5 - 3 h | - |
| Sulfuric Acid | 4.5 - 6.5 | |||
| Sodium Nitrite | ~1.1 | |||
| Hydrolysis | 75 - 85 | - | up to 96% |
Proposed Experimental Protocol: Methylation of 4-Fluoro-3-(trifluoromethyl)phenol
This proposed protocol is based on standard Williamson ether synthesis conditions.
Materials:
-
4-Fluoro-3-(trifluoromethyl)phenol
-
Dimethyl sulfate (or another methylating agent)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
Procedure:
-
To a solution of 4-fluoro-3-(trifluoromethyl)phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by a suitable method, such as column chromatography or distillation, to afford 2-Fluoro-5-methoxybenzotrifluoride.
Reactivity and Applications in Organic Synthesis
2-Fluoro-5-methoxybenzotrifluoride is a versatile building block due to the presence of multiple reactive sites. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, making the fluorine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring can also participate in various metal-catalyzed cross-coupling reactions.
References
A Comprehensive Technical Review of 2-Fluoro-5-methoxybenzotrifluoride and Its Analogs in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. 2-Fluoro-5-methoxybenzotrifluoride and its analogs represent a class of chemical building blocks that leverage these benefits. The trifluoromethyl group enhances stability and can act as a bioisostere for other groups, while the fluorine and methoxy substitutions provide additional points for molecular interaction and tuning of electronic properties.[1][2] This technical guide provides a literature review of the synthesis, properties, and applications of 2-Fluoro-5-methoxybenzotrifluoride and related structures, aimed at researchers, scientists, and professionals in drug development.
Synthesis and Methodologies
The synthesis of substituted benzotrifluorides often involves multi-step processes, including nitration, reduction, diazotization, and halogenation, starting from readily available materials.[3] The preparation of benzotrifluoride and its derivatives can also be achieved through gas-phase reactions at elevated temperatures in the presence of a catalyst like aluminum fluoride.[4] These methods provide routes to a diverse array of analogs for screening and development.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride (Three-Step Method)
This protocol, adapted from patent CN102951996A, outlines a three-step synthesis starting from m-fluorobenzotrifluoride.[3]
-
Step 1: Nitration to 5-Fluoro-2-nitrobenzotrifluoride.
-
m-Fluorobenzotrifluoride is nitrated using a nitric acid/sulfuric acid system.
-
-
Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride.
-
The resulting 5-fluoro-2-nitrobenzotrifluoride is reduced in a Raney nickel catalytic hydrogenation system.
-
-
Step 3: Diazotization and Bromination.
-
The 5-fluoro-2-aminobenzotrifluoride undergoes diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrite.
-
This final step yields the target compound, 2-bromo-5-fluorobenzotrifluoride, with a reported purity of over 98% and a total yield of 76.1%.[3]
-
Protocol 2: Synthesis of 2-FLUORO-5-FORMYLBENZONITRILE
This protocol is adapted from Guidechem's summary of patent CN201810874244.0.[5]
-
Dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-methyl-2-pyrrolidone (NMP) in a 1L round-bottom flask.
-
Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.
-
Heat the mixture to 170°C with stirring and maintain overnight.
-
After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.
-
Wash the organic phase twice with water, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from a petroleum ether/ethyl acetate mixture to obtain a pale yellow solid.
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic pathway for producing halogenated benzotrifluoride analogs, based on common organic synthesis techniques.[3]
Caption: Generalized workflow for the synthesis of benzotrifluoride analogs.
Physicochemical Properties
The physical and chemical properties of these compounds are crucial for their application as reagents and in drug design. The table below summarizes key data for 2-Fluoro-5-methoxybenzotrifluoride and some of its close analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 2-Fluoro-5-methoxybenzotrifluoride | 127271-65-2 | C8H6F4O | 194.13 | Not specified | Not specified | Not specified |
| 2-Fluoro-5-nitrobenzotrifluoride | 400-74-8 | C7H3F4NO2 | 209.10 | 105-110 / 25 mmHg[6] | 1.522[6] | n20/D 1.465[6] |
| 2-Fluoro-5-hydroxybenzotrifluoride | Not specified | C7H4F4O | 180.1 | 186 - 188[7] | 1.456[7] | 1.444 - 1.446[7] |
| 2-Chloro-5-methylbenzotrifluoride | 80245-27-8 | C8H6ClF3 | 194.58 | Not specified | Not specified | Not specified |
Applications in Drug Discovery and Medicinal Chemistry
Benzotrifluoride derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group often enhances lipophilicity and metabolic stability, which can improve a drug candidate's bioavailability.[1] Analogs of 2-Fluoro-5-methoxybenzotrifluoride serve as building blocks for creating diverse molecular architectures with potential therapeutic activities.[8]
Biological Activities of Analogs
Research into trifluoromethyl-containing compounds has demonstrated a wide range of biological activities. While specific data for 2-Fluoro-5-methoxybenzotrifluoride is limited in the provided results, its analogs and related structures have shown promise in various therapeutic areas.
-
Antiviral Activity: Numerous benzotriazole derivatives containing substituted phenyl rings have been synthesized and tested for antiviral activity against a spectrum of RNA viruses, including Coxsackievirus B5 (CVB5).[9] Certain trifluoromethyl-substituted benzothiazole analogues have also been identified as anti-HIV agents that impact HIV mRNA processing.[2]
-
Antifungal and Other Activities: Trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess significant antifungal and antiviral activities, with some compounds showing better efficacy than the commercial agent ningnanmycin.[10] Other fluorinated benzene analogs have been investigated for roles as anticancer, anti-inflammatory, and cardiovascular agents.[11]
The table below summarizes the biological activity of selected compounds that are structurally related to the core topic.
| Compound Class / Name | Target / Disease | Activity Metric | Value | Source |
| Trifluoromethyl pyrimidine derivative (5j) | Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 126.4 µg/mL | [10] |
| Trifluoromethyl pyrimidine derivative (5m) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 103.4 µg/mL | [10] |
| Trifluoromethyl pyrimidine derivative (5u) | Rhizoctonia solani (Fungus) | EC50 | 26.0 µg/mL | [10] |
| 2-Trifluoromethylthiazole-5-carboxamide (23) | Anti-HIV | EC50 | 5.5 µM | [2] |
| 5-Cyano analogue (24) | Anti-HIV | EC50 | 3 µM | [2] |
| Benzotriazole derivative (18e) | Coxsackievirus B5 (CVB5) | EC50 | 12.4 µM | [9] |
| Benzotriazole derivative (43a) | Coxsackievirus B5 (CVB5) | EC50 | 9 µM | [9] |
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns often rely on understanding how structural modifications affect biological activity. In the development of anti-HIV agents, it was found that a trifluoromethyl (-CF3) group could serve as an effective bioisostere for a nitro (-NO2) group, maintaining or improving potency.[2] This demonstrates the strategic value of the trifluoromethyl moiety in optimizing lead compounds.
Caption: Logic of CF3 as a bioisostere for NO2 in drug development.
Conclusion
2-Fluoro-5-methoxybenzotrifluoride and its analogs are valuable compounds in the field of medicinal chemistry and materials science.[1] Their synthesis, while often requiring multiple steps, provides access to a rich chemical space for exploration. The inherent properties imparted by the trifluoromethyl and fluoro-substituents—such as enhanced metabolic stability, lipophilicity, and potential for specific binding interactions—make these scaffolds highly attractive for the development of new therapeutics. The continued exploration of structure-activity relationships among these analogs will undoubtedly lead to the discovery of novel and potent agents for a variety of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 2-氟-5-硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Fluoro-5-Hydroxybenzotrifluoride | Properties, Uses, Safety Data, Supplier China | High Purity Chemical Manufacturing [boulingchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Fluoro-5-methoxybenzotrifluoride in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of an electron-withdrawing trifluoromethyl group and a methoxy group on the aromatic ring, which influence its reactivity and provide opportunities for diverse functionalization. The fluorine atom serves as an excellent leaving group in SNAr reactions, particularly when activated by the strongly electron-withdrawing trifluoromethyl group positioned ortho to it.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to occur efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group, and a good leaving group must be present.
In the case of 2-Fluoro-5-methoxybenzotrifluoride, the trifluoromethyl (-CF₃) group at the 2-position strongly activates the ring towards nucleophilic attack. The fluorine atom at the same position is an effective leaving group, making this substrate highly amenable to SNAr reactions with a variety of nucleophiles, including amines, thiols, and alcohols/phenols. The methoxy (-OCH₃) group at the 5-position further modulates the electronic properties of the ring and can influence the regioselectivity of the reaction.
General Reaction Scheme
The general scheme for the nucleophilic aromatic substitution of 2-Fluoro-5-methoxybenzotrifluoride is as follows:
Caption: General SNAr of 2-Fluoro-5-methoxybenzotrifluoride.
Experimental Protocols
The following protocols are representative examples for the SNAr of 2-Fluoro-5-methoxybenzotrifluoride with different classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 5-methoxy-2-(trifluoromethyl)anilines.
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, or ACN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-Fluoro-5-methoxybenzotrifluoride (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add the amine (1.0-1.2 mmol) and the base (1.5-2.0 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aniline derivative.
Table 1: Representative Examples of SNAr with Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | 95 |
| Piperidine | Cs₂CO₃ | DMSO | 60 | 8 | 92 |
| Aniline | K₂CO₃ | NMP | 100 | 16 | 85 |
| Benzylamine | DIPEA | ACN | Reflux | 24 | 88 |
Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of 5-methoxy-2-(trifluoromethyl)phenyl thioethers.
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N, 1.1 - 1.5 equivalents)
-
Solvent (e.g., DMF, THF, or ACN)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 mmol) in the anhydrous solvent (5 mL).
-
If using NaH, add it portion-wise at 0 °C and stir for 30 minutes to generate the thiolate. If using a carbonate or amine base, add it directly to the thiol solution.
-
Add a solution of 2-Fluoro-5-methoxybenzotrifluoride (1.0 mmol) in the same anhydrous solvent (5 mL) to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Examples of SNAr with Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 6 | 90 |
| Benzyl mercaptan | NaH | THF | RT | 12 | 85 |
| Ethanethiol | Et₃N | ACN | 50 | 8 | 82 |
| 4-Methylthiophenol | K₂CO₃ | DMSO | 70 | 5 | 93 |
Protocol 3: Reaction with Alcohols and Phenols
This protocol provides a general procedure for the synthesis of 5-methoxy-2-(trifluoromethyl)phenyl ethers.
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride
-
Alcohol or Phenol (1.2 - 1.5 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.1 - 1.5 equivalents)
-
Solvent (e.g., THF or DMF)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 mmol) in anhydrous THF or DMF (5 mL).
-
Add NaH (1.1 mmol) portion-wise at 0 °C and stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide. If using K₂CO₃, add it directly.
-
Add 2-Fluoro-5-methoxybenzotrifluoride (1.0 mmol) to the reaction mixture.
-
Heat the reaction to a temperature between 60-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Table 3: Representative Examples of SNAr with Alcohols and Phenols
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 18 | 78 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 16 | 82 |
| Benzyl alcohol | NaH | THF | 65 | 24 | 75 |
| Ethanol | NaH | THF | 65 | 24 | 65 |
Logical Workflow for SNAr Experimentation
The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction with 2-Fluoro-5-methoxybenzotrifluoride.
Caption: A generalized workflow for SNAr reactions.
Signaling Pathway Analogy in Drug Development
In the context of drug development, the synthesis of a library of compounds from a common scaffold like 2-Fluoro-5-methoxybenzotrifluoride can be analogized to a signaling pathway, where a single starting material leads to a cascade of diverse molecular entities for biological screening.
Caption: Drug development pathway analogy.
Safety and Handling
2-Fluoro-5-methoxybenzotrifluoride and many of the reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Use caution when working with strong bases like sodium hydride, which is flammable and reacts violently with water.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. The user is solely responsible for the safe handling of all chemicals and for the validation of experimental results.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to serve as a comprehensive guide for researchers interested in the palladium-catalyzed cross-coupling reactions of 2-Fluoro-5-methoxybenzotrifluoride. Due to a lack of specific published experimental data for this exact substrate, the protocols provided herein are based on established methods for structurally analogous compounds, particularly those containing fluoro, methoxy, and trifluoromethyl-substituted aryl rings. These notes should be considered a starting point for reaction optimization and development. All reactions should be performed by trained chemists in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the fluoro substituent creates a unique electronic environment on the aromatic ring, influencing its reactivity in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of complex molecules from this versatile intermediate.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. [1]This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. [2]
General Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Substrates
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl halides with similar substitution patterns to 2-Fluoro-5-methoxybenzotrifluoride.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | 12-24 | ~90 |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 85-95 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 12 | 92 [3] |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)-phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (4.0) | Toluene/H₂O | 80-90 | 4-6 | High [4] |
Detailed Experimental Protocol (Analogous Suzuki-Miyaura Coupling)
This protocol is adapted from the synthesis of a biaryl compound from a substituted bromofluoromethoxy aniline. [2] Materials:
-
5-Bromo-4-fluoro-2-methoxy-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed Toluene, 1,4-Dioxane, and Water (in a suitable ratio, e.g., 3:1:1)
Procedure:
-
To an oven-dried round-bottom flask, add 5-bromo-4-fluoro-2-methoxy-N-methylaniline, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. [5][6]This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. [7]
General Reaction Scheme:
Caption: General Buchwald-Hartwig Amination Reaction.
Quantitative Data for Buchwald-Hartwig Amination of Analogous Substrates
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl halides with similar electronic properties.
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | G3-XPhos (2) | - | NaOtBu (1.2) | Toluene | 100 | 12-24 | >95 [8] |
| Aryl Bromide | Piperidine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 16-24 | 84-98 [9] |
| 2-Bromoanisole | 2-Aminopyrimidine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 16-24 | 98 [9] |
| (Hetero)aryl Chlorides | Various Amines | (THP-Dipp)Pd(cinn)Cl (1-2) | - | K₂CO₃ or K₃PO₄ (2) | Dioxane or Toluene | 100-120 | 12-24 | 50-99 [10] |
Detailed Experimental Protocol (Analogous Buchwald-Hartwig Amination)
This protocol is based on the amination of 4-bromo-3-(trifluoromethyl)aniline. [8] Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, sodium tert-butoxide, and 4-bromo-3-(trifluoromethyl)aniline to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. [11]This reaction is a reliable method for the synthesis of substituted alkynes.
General Reaction Scheme:
Caption: General Sonogashira Coupling Reaction.
Quantitative Data for Sonogashira Coupling of Analogous Substrates
The following table provides representative conditions and yields for the Sonogashira coupling of various aryl halides.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF/DMA (9:1) | 75 | 72 | Low (batch) [12] |
| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF·3H₂O (3) | Solvent-free | 80 | 1-3 | 80-95 [13] |
| 5-Bromo-2-iodo-N-morpholinebenzamide | 4-Ethynyl-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | CuI (3) | i-Pr₂NH (2.5) | DMSO | 45 | 1 | 72 [14] |
| Aryl Iodide | Trifluoropropynyl carbinol | Pd₂(dba)₃ (1) | Cu(MeCN)₄BF₄ (2) | KOH (4.0) | TEA | 80 | 1.5 | 55-94 [15] |
Detailed Experimental Protocol (Analogous Sonogashira Coupling)
This protocol is adapted from a copper- and solvent-free Sonogashira coupling procedure. [13] Materials:
-
Aryl halide (e.g., an iodinated analogue of 2-Fluoro-5-methoxybenzotrifluoride) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Dichloro-bis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 3.0 equiv)
Procedure:
-
To a dry reaction vial, add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and TBAF·3H₂O.
-
Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Stir the mixture at 80 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture.
-
Wash the mixture with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of key pharmaceutical intermediates starting from 2-Fluoro-5-methoxybenzotrifluoride. This compound, featuring a unique combination of fluoro, methoxy, and trifluoromethyl groups, serves as a versatile scaffold for the generation of diverse molecules with potential therapeutic applications. The trifluoromethyl group, in particular, is a valuable moiety in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]
The following protocols detail the synthesis of nitrated, animated, brominated, and formylated derivatives of 2-Fluoro-5-methoxybenzotrifluoride, which are valuable building blocks in medicinal chemistry for the development of novel therapeutic agents.
Logical Workflow for Intermediate Synthesis
The synthesis of diverse pharmaceutical intermediates from 2-Fluoro-5-methoxybenzotrifluoride can be conceptualized as a branched process. Initial electrophilic aromatic substitution reactions, such as nitration and bromination, introduce key functional groups onto the aromatic ring. These functionalized intermediates can then be further transformed into a variety of other valuable building blocks. For example, a nitro group can be readily reduced to an amine, which can then be used in a wide range of coupling reactions. Similarly, a bromo-substituent can be converted into an aldehyde, another versatile functional group for further molecular elaboration. This strategic approach allows for the efficient generation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Synthetic workflow for generating key pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride
This protocol describes the nitration of 2-Fluoro-5-methoxybenzotrifluoride. The regioselectivity of this reaction is directed by the activating ortho,para-directing methoxy and fluoro groups, leading to substitution at the C4 position, which is ortho to the methoxy group and para to the fluoro group. The trifluoromethyl group is a deactivating, meta-directing group and will direct to the same position.
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.
-
Slowly add 2-Fluoro-5-methoxybenzotrifluoride (1.0 eq) to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Nitro-2-fluoro-5-methoxybenzotrifluoride.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | 2-Fluoro-5-methoxybenzotrifluoride | Conc. H₂SO₄, Fuming HNO₃ | 85-95 | >98 |
Protocol 2: Synthesis of 4-Amino-2-fluoro-5-methoxybenzotrifluoride
This protocol describes the reduction of the nitro group of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride to an amine. This transformation is a standard and high-yielding reaction in organic synthesis.
Materials:
-
4-Nitro-2-fluoro-5-methoxybenzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (2:1), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-fluoro-5-methoxybenzotrifluoride.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 4-Amino-2-fluoro-5-methoxybenzotrifluoride | 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | Fe, HCl, Ethanol | 90-98 | >97 |
Protocol 3: Synthesis of 4-Bromo-2-fluoro-5-methoxybenzotrifluoride
This protocol details the electrophilic bromination of 2-Fluoro-5-methoxybenzotrifluoride. Similar to nitration, the regioselectivity is controlled by the directing effects of the substituents, leading to bromination at the C4 position.
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron powder
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Fluoro-5-methoxybenzotrifluoride (1.0 eq) in carbon tetrachloride or dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron powder to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 4-Bromo-2-fluoro-5-methoxybenzotrifluoride.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 4-Bromo-2-fluoro-5-methoxybenzotrifluoride | 2-Fluoro-5-methoxybenzotrifluoride | Br₂, FeBr₃ | 75-85 | >98 |
Protocol 4: Synthesis of 4-Formyl-2-fluoro-5-methoxybenzotrifluoride
This protocol describes the conversion of the bromo-intermediate to an aldehyde via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF). This is a common and effective method for the formylation of aryl halides.
Materials:
-
4-Bromo-2-fluoro-5-methoxybenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-2-fluoro-5-methoxybenzotrifluoride (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition, stir the reaction at -78 °C for another hour and then allow it to warm to room temperature slowly.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-Formyl-2-fluoro-5-methoxybenzotrifluoride.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 4-Formyl-2-fluoro-5-methoxybenzotrifluoride | 4-Bromo-2-fluoro-5-methoxybenzotrifluoride | 1. n-BuLi, 2. DMF | 60-70 | >97 |
Utility of Intermediates in Drug Discovery
The synthesized intermediates are valuable precursors for a wide range of pharmaceutical derivatives. The amino group of 4-Amino-2-fluoro-5-methoxybenzotrifluoride can be acylated, alkylated, or used in various cross-coupling reactions to build complex molecular architectures. The aldehyde functionality of 4-Formyl-2-fluoro-5-methoxybenzotrifluoride is a versatile handle for reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The strategic combination of these intermediates allows for the rapid generation of a focused library of compounds for biological screening.
Caption: Role of intermediates in generating diverse compound libraries.
References
Application of 2-Fluoro-5-methoxybenzotrifluoride in Agrochemical Synthesis: A Detailed Overview
Abstract:
This document provides detailed application notes and protocols for the utilization of 2-Fluoro-5-methoxybenzotrifluoride as a key starting material in the synthesis of novel agrochemicals. While direct applications in commercially available agrochemicals are not extensively documented, its structural motifs are present in various patented herbicidal and fungicidal compounds. This document outlines a plausible and efficient synthetic pathway to convert 2-Fluoro-5-methoxybenzotrifluoride into a versatile amine intermediate, 4-Amino-2-fluoro-5-methoxybenzotrifluoride. This intermediate is a valuable building block for the synthesis of a wide range of potential agrochemical candidates. Detailed experimental protocols for the key transformations and a hypothetical application in the synthesis of a pyridine-based herbicide are presented.
Introduction
The introduction of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy in the design of modern agrochemicals. These modifications can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting compounds. 2-Fluoro-5-methoxybenzotrifluoride possesses a unique combination of these features, making it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides.
This document focuses on a two-step synthetic sequence to convert 2-Fluoro-5-methoxybenzotrifluoride into the more synthetically versatile 4-Amino-2-fluoro-5-methoxybenzotrifluoride. This amino derivative can then be further elaborated into a variety of agrochemical scaffolds.
Synthetic Pathway Overview
The proposed synthetic pathway involves two key steps:
-
Nitration: Introduction of a nitro group at the C4 position of 2-Fluoro-5-methoxybenzotrifluoride.
-
Reduction: Reduction of the nitro group to an amine to yield 4-Amino-2-fluoro-5-methoxybenzotrifluoride.
This pathway is illustrated in the following workflow diagram:
Caption: Proposed synthetic pathway from 2-Fluoro-5-methoxybenzotrifluoride to novel agrochemicals.
Experimental Protocols
3.1. Synthesis of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride (Nitration)
This protocol describes the nitration of 2-Fluoro-5-methoxybenzotrifluoride to introduce a nitro group at the C4 position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-5-methoxybenzotrifluoride | 194.11 | 10.0 g | 0.0515 |
| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | ~0.097 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Ice | 18.02 | 100 g | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (20 mL).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Fluoro-5-methoxybenzotrifluoride (10.0 g, 0.0515 mol) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add fuming nitric acid (4.5 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Nitro-2-fluoro-5-methoxybenzotrifluoride as a solid.
Expected Yield: 80-90%
3.2. Synthesis of 4-Amino-2-fluoro-5-methoxybenzotrifluoride (Reduction)
This protocol describes the reduction of the nitro group of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride to an amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | 239.11 | 10.0 g | 0.0418 |
| Iron Powder | 55.85 | 14.0 g | 0.251 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 2.0 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Nitro-2-fluoro-5-methoxybenzotrifluoride (10.0 g, 0.0418 mol) and iron powder (14.0 g, 0.251 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add concentrated hydrochloric acid (2.0 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water (50 mL) to the residue and neutralize the solution with solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 4-Amino-2-fluoro-5-methoxybenzotrifluoride as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 85-95%
Application in Agrochemical Synthesis: A Hypothetical Example
The resulting 4-Amino-2-fluoro-5-methoxybenzotrifluoride is a valuable intermediate for the synthesis of various agrochemicals. For instance, it can be used to synthesize pyridine-based herbicides, a class of compounds known for their potent activity. A hypothetical synthetic route to a novel pyridine herbicide is outlined below.
Caption: Hypothetical synthesis of a pyridine herbicide from the key amine intermediate.
4.1. Hypothetical Protocol: Synthesis of a Pyridine-Based Herbicide
This protocol outlines a general procedure for the amide coupling of 4-Amino-2-fluoro-5-methoxybenzotrifluoride with a generic pyridine carboxylic acid derivative.
Materials:
| Reagent |
| 4-Amino-2-fluoro-5-methoxybenzotrifluoride |
| Substituted Pyridine Carboxylic Acid |
| Thionyl Chloride or Oxalyl Chloride |
| N,N-Dimethylformamide (DMF) (catalytic) |
| Anhydrous Dichloromethane (DCM) |
| Triethylamine (TEA) or Pyridine |
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and add thionyl chloride or oxalyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.
-
Amide Coupling: In a separate flask, dissolve 4-Amino-2-fluoro-5-methoxybenzotrifluoride and a base (e.g., triethylamine or pyridine) in anhydrous DCM. Cool the solution to 0 °C. Add the freshly prepared pyridine acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final pyridine herbicide.
Data Summary
The following table summarizes the key physical and chemical properties of the starting material and the synthesized intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Fluoro-5-methoxybenzotrifluoride | C₈H₆F₄O | 194.11 | Colorless liquid | N/A |
| 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | C₈H₅F₄NO₃ | 239.11 | Yellow solid | 75-78 |
| 4-Amino-2-fluoro-5-methoxybenzotrifluoride | C₈H₇F₄NO | 209.12 | Off-white solid | 92-95 |
Conclusion
2-Fluoro-5-methoxybenzotrifluoride is a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presented synthetic pathway to 4-Amino-2-fluoro-5-methoxybenzotrifluoride provides a practical route to a versatile intermediate. The high degree of fluorination and the presence of both electron-donating and electron-withdrawing groups in this intermediate make it an excellent candidate for the development of next-generation herbicides, fungicides, and insecticides with potentially enhanced efficacy and desirable physicochemical properties. Further research into the derivatization of this amine intermediate is warranted to explore its full potential in the agrochemical field.
Application Notes and Protocols: Nitration of 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 2-Fluoro-5-methoxybenzotrifluoride to synthesize 2-Fluoro-5-methoxy-nitrobenzotrifluoride. The protocol is based on established methods for the nitration of substituted benzotrifluoride compounds.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The introduction of a nitro group onto an aromatic ring serves as a key step in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The nitro group can be readily converted into other functional groups, such as amines, which are common moieties in biologically active molecules. This protocol details the nitration of 2-Fluoro-5-methoxybenzotrifluoride, a compound of interest in medicinal chemistry and materials science.
Reaction Scheme
The nitration of 2-Fluoro-5-methoxybenzotrifluoride proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich aromatic ring.
Caption: Reaction scheme for the nitration of 2-Fluoro-5-methoxybenzotrifluoride.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides.[1][2][3][4]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-5-methoxybenzotrifluoride | ≥98% | Varies |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Varies |
| Fuming Nitric Acid (HNO₃) | ≥90% | Varies |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Varies |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies |
| Ice | N/A |
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.[5]
-
Addition of Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 2-Fluoro-5-methoxybenzotrifluoride dropwise to the stirred solution. Maintain the reaction temperature between 0-10 °C throughout the addition.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary but are typically in the range of 1-4 hours.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure nitrated product.
Data Presentation
The following table summarizes typical quantitative data obtained from nitration reactions of substituted benzotrifluorides, which can be expected for this procedure.
| Parameter | Value | Reference/Note |
| Reactant Ratios | ||
| 2-Fluoro-5-methoxybenzotrifluoride | 1.0 equivalent | |
| Fuming Nitric Acid | 1.1 - 1.5 equivalents | A slight excess of nitric acid is typically used to ensure complete reaction.[5] |
| Concentrated Sulfuric Acid | 3.0 - 5.0 equivalents | Acts as a catalyst and a solvent.[4] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Lower temperatures often favor higher yields and selectivity.[4] |
| Reaction Time | 1 - 4 hours | Monitored by TLC or GC. |
| Yield and Purity | ||
| Expected Yield | 85 - 95% | Based on similar nitration reactions.[6] |
| Purity (after purification) | >98% | Determined by GC or NMR. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the nitration of 2-Fluoro-5-methoxybenzotrifluoride.
Safety Precautions
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always add acid to water, never the other way around, during the work-up procedure to avoid violent exothermic reactions.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]
- 6. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Incorporation of 2-Fluoro-5-methoxybenzotrifluoride into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a versatile building block in medicinal chemistry, offering a unique combination of fluorine, methoxy, and trifluoromethyl substituents. The incorporation of this moiety into heterocyclic scaffolds can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a site for further functionalization.
These application notes provide detailed protocols for the synthesis of key intermediates derived from 2-fluoro-5-methoxybenzotrifluoride and their subsequent elaboration into valuable heterocyclic systems, such as benzimidazoles and quinoxalines. The presented methodologies are based on established chemical transformations and offer a strategic pathway for the generation of diverse compound libraries for drug discovery programs.
Strategic Synthesis of Key Intermediates
The successful incorporation of the 2-fluoro-5-methoxybenzotrifluoride core into heterocyclic systems hinges on the strategic introduction of functional groups that can participate in cyclization reactions. A common and effective approach involves the nitration of the aromatic ring, followed by reduction to the corresponding aniline. For the synthesis of fused bicyclic heterocycles like benzimidazoles and quinoxalines, a crucial intermediate is the corresponding ortho-phenylenediamine. The following protocols outline a proposed synthetic route to these key intermediates.
Protocol 1: Nitration of 2-Fluoro-5-methoxybenzotrifluoride
This protocol describes the introduction of a nitro group onto the 2-fluoro-5-methoxybenzotrifluoride ring, a critical first step for subsequent functionalization. The reaction conditions are adapted from general procedures for the nitration of substituted benzotrifluorides.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 molar equivalents) to 0-5 °C in an ice bath.
-
Slowly add 2-Fluoro-5-methoxybenzotrifluoride (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-5-methoxybenzotrifluoride over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2-fluoro-5-methoxybenzotrifluoride.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure product.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-methoxybenzotrifluoride | Fuming HNO₃, H₂SO₄ | - | 0-10 | 1-2 | 78-85 (estimated) |
Protocol 2: Reduction of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride to 4-Amino-2-fluoro-5-methoxybenzotrifluoride
This protocol details the reduction of the nitro group to an amine, yielding a key aniline intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol:
-
To a solution of 4-nitro-2-fluoro-5-methoxybenzotrifluoride (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-fluoro-5-methoxybenzotrifluoride.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | 10% Pd/C, H₂ | Methanol or Ethanol | Room Temperature | 2-6 | >95 (estimated) |
Protocol 3: Synthesis of 4,5-Diamino-2-fluoro-5-methoxybenzotrifluoride
The synthesis of the crucial ortho-phenylenediamine intermediate can be achieved through a second nitration of a protected aniline, followed by reduction of both nitro groups.
Experimental Protocol:
Step 3a: Acetylation of 4-Amino-2-fluoro-5-methoxybenzotrifluoride
-
Dissolve 4-amino-2-fluoro-5-methoxybenzotrifluoride (1 equivalent) in acetic anhydride (3-5 equivalents).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 drops).
-
Heat the reaction mixture at 50-60 °C for 1-2 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the acetylated product.
Step 3b: Nitration of the Acetylated Aniline
-
Follow the procedure outlined in Protocol 1 using the acetylated aniline as the starting material to introduce a second nitro group. The acetyl protecting group directs the nitration to the ortho position.
Step 3c: Hydrolysis and Reduction of the Dinitro Compound
-
Hydrolyze the acetyl group by heating the dinitro-acetylated compound in an acidic aqueous solution (e.g., 6M HCl) at reflux.
-
After hydrolysis, reduce the two nitro groups to amino groups following the procedure in Protocol 2 . Due to the presence of two nitro groups, the reaction time and catalyst loading may need to be adjusted.
| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-2-fluoro-5-methoxybenzotrifluoride | Acetic Anhydride, H₂SO₄ | Acetic Anhydride | 50-60 | 1-2 | High (estimated) |
| Acetylated Aniline | Fuming HNO₃, H₂SO₄ | - | 0-10 | 1-2 | Good (estimated) |
| Dinitro-acetylated compound | 6M HCl; then 10% Pd/C, H₂ | Ethanol/Water | Reflux; then RT | 4-8; 4-8 | Moderate (estimated) |
Synthesis of Heterocyclic Scaffolds
The prepared 4,5-diamino-2-fluoro-5-methoxybenzotrifluoride is a versatile precursor for a variety of heterocyclic systems. The following protocols describe the synthesis of benzimidazoles and quinoxalines.
Protocol 4: Synthesis of Substituted Benzimidazoles
Benzimidazoles can be readily synthesized by the condensation of the ortho-phenylenediamine with aldehydes or carboxylic acids.
Experimental Protocol (from Aldehyde):
-
To a solution of 4,5-diamino-2-fluoro-5-methoxybenzotrifluoride (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF), add the desired aldehyde (1 equivalent).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Experimental Protocol (from Carboxylic Acid):
-
Mix 4,5-diamino-2-fluoro-5-methoxybenzotrifluoride (1 equivalent) and the desired carboxylic acid (1 equivalent) in a high-boiling solvent such as polyphosphoric acid (PPA) or under microwave irradiation.
-
Heat the mixture at an elevated temperature (e.g., 150-200 °C) for several hours.
-
Cool the reaction mixture and carefully add it to a beaker of ice water with stirring.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
| Heterocycle | Reactant | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzimidazole | Aldehyde | p-TsOH | Ethanol | Reflux | 2-6 | 70-90 (typical) |
| Benzimidazole | Carboxylic Acid | PPA | - | 150-200 | 2-8 | 60-85 (typical) |
Protocol 5: Synthesis of Substituted Quinoxalines
Quinoxalines are synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.
Experimental Protocol:
-
Dissolve 4,5-diamino-2-fluoro-5-methoxybenzotrifluoride (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 1-4 hours. The reaction is often rapid.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
| Heterocycle | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Quinoxaline | 1,2-Dicarbonyl | Ethanol or Acetic Acid | Reflux | 1-4 | 80-95 (typical) |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in these protocols.
Caption: Synthetic pathway from 2-Fluoro-5-methoxybenzotrifluoride to heterocyclic scaffolds.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the incorporation of the 2-fluoro-5-methoxybenzotrifluoride moiety into medicinally relevant heterocyclic scaffolds. By following these detailed procedures, researchers can efficiently synthesize a diverse range of novel compounds for evaluation in drug discovery and development programs. The strategic functionalization of the starting material and the subsequent cyclization reactions offer a robust platform for the exploration of new chemical space and the optimization of lead compounds.
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scale-up synthesis of key derivatives from 2-Fluoro-5-methoxybenzotrifluoride. The primary focus is on the preparation of 4-Amino-2-fluoro-5-methoxybenzotrifluoride, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route involves a two-step process: electrophilic nitration followed by catalytic hydrogenation. The methodologies provided are based on established industrial practices for analogous compounds and are designed to be scalable and reproducible.
Synthetic Pathway Overview
The conversion of 2-Fluoro-5-methoxybenzotrifluoride to 4-Amino-2-fluoro-5-methoxybenzotrifluoride proceeds through a reliable two-step sequence. The first step is the regioselective nitration at the C4 position, directed by the activating methoxy group and the deactivating, meta-directing trifluoromethyl and fluoro groups. The resulting nitro intermediate is then reduced to the target aniline derivative.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Nitro-2-fluoro-5-methoxybenzotrifluoride (Nitration)
This protocol details the electrophilic nitration of 2-Fluoro-5-methoxybenzotrifluoride. The use of a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial for controlling the exothermic reaction and ensuring high regioselectivity.
Materials and Equipment:
-
Jacketed glass reactor (volume appropriate for scale) with overhead stirring, temperature probe, and addition funnel.
-
2-Fluoro-5-methoxybenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice/water bath or chiller for temperature control
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 0-5 °C using the chiller.
-
Substrate Addition: Slowly add 2-Fluoro-5-methoxybenzotrifluoride to the cold sulfuric acid via the addition funnel over 30-60 minutes. Ensure the temperature is maintained below 10 °C throughout the addition.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor containing the substrate solution over a period of 2-3 hours. The internal temperature must be strictly maintained between 0-5 °C to prevent the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This should be done slowly to control the exotherm. A solid precipitate of the nitro product should form.
-
Isolation and Washing: Filter the precipitated solid and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting 4-Nitro-2-fluoro-5-methoxybenzotrifluoride is typically of sufficient purity for the next step. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
Protocol 2: Scale-Up Synthesis of 4-Amino-2-fluoro-5-methoxybenzotrifluoride (Reduction)
This protocol describes the catalytic hydrogenation of the nitro-intermediate to the desired aniline. This method is highly efficient and clean, utilizing a palladium on carbon catalyst.[1]
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or industrial equivalent) capable of handling pressures up to 50 psi.
-
4-Nitro-2-fluoro-5-methoxybenzotrifluoride
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To the hydrogenation reactor, add 4-Nitro-2-fluoro-5-methoxybenzotrifluoride followed by the solvent (methanol).
-
Inerting: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The wet catalyst is recommended to minimize the risk of ignition.
-
Hydrogenation: Seal the reactor again, purge with inert gas, and then introduce hydrogen gas. Pressurize the reactor to 40-50 psi.
-
Reaction: Begin vigorous stirring and maintain the temperature at 25-35 °C. The reaction is typically exothermic and may require gentle cooling. Monitor the reaction by observing the uptake of hydrogen. The reaction is generally complete within 4-8 hours.
-
Catalyst Removal: Once the hydrogen uptake ceases, depressurize the reactor and purge with inert gas. Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Product Isolation: The resulting solid is the desired 4-Amino-2-fluoro-5-methoxybenzotrifluoride. The product can be dried under vacuum. Purity is typically high, but recrystallization can be performed if necessary.
Data Presentation
The following tables summarize the quantitative data for the described scale-up synthesis protocols. These values are representative for a large-scale laboratory or pilot plant batch.
Table 1: Quantitative Data for Nitration Protocol
| Parameter | Value | Unit | Notes |
| 2-Fluoro-5-methoxybenzotrifluoride | 1.0 | kg | Starting Material |
| Molar Mass (Starting Material) | 208.13 | g/mol | |
| Moles (Starting Material) | 4.80 | mol | |
| Concentrated H₂SO₄ | 4.0 | L | Solvent and catalyst |
| Fuming HNO₃ | 0.45 | L | Nitrating agent |
| Molar Ratio (HNO₃ / Substrate) | ~1.5 | : 1 | |
| Reaction Temperature | 0 - 5 | °C | Critical for selectivity |
| Reaction Time | 3 - 5 | hours | Includes addition time |
| Typical Yield | 1.08 | kg | ~89% |
| Purity (crude) | >95% | By HPLC |
Table 2: Quantitative Data for Hydrogenation Protocol
| Parameter | Value | Unit | Notes |
| 4-Nitro-2-fluoro-5-methoxybenzotrifluoride | 1.0 | kg | Starting Material |
| Molar Mass (Starting Material) | 253.13 | g/mol | |
| Moles (Starting Material) | 3.95 | mol | |
| Methanol | 10 | L | Solvent |
| 10% Pd/C (50% wet) | 100 | g | Catalyst (1% w/w dry basis) |
| Hydrogen Pressure | 40 - 50 | psi | |
| Reaction Temperature | 25 - 35 | °C | |
| Reaction Time | 4 - 8 | hours | |
| Typical Yield | 0.82 | kg | ~93% |
| Purity | >98% | By HPLC |
References
Application Notes and Protocols for the Use of 2-Fluoro-5-methoxybenzotrifluoride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy is often enhanced by the strategic incorporation of fluorine atoms and trifluoromethyl groups, which can improve metabolic stability, binding affinity, and cell permeability. 2-Fluoro-5-methoxybenzotrifluoride is a valuable building block for the synthesis of novel kinase inhibitors, offering a unique combination of these beneficial moieties. The presence of the trifluoromethyl group can enhance binding to the kinase active site, while the fluorine and methoxy substituents provide opportunities for modulating physicochemical properties and exploring structure-activity relationships (SAR).
This document outlines a representative synthetic strategy for developing novel kinase inhibitors, such as those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases, using 2-Fluoro-5-methoxybenzotrifluoride as a starting material. The proposed synthesis culminates in a bi-aryl urea scaffold, a common pharmacophore in many approved kinase inhibitors like Sorafenib.
Target Signaling Pathways
VEGFR Signaling Pathway:
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1] In cancer, tumors induce angiogenesis to secure a blood supply for growth and metastasis.[2] VEGFR-2 is the primary transducer of angiogenic signals.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway for cell proliferation and the PI3K-Akt pathway for cell survival.[1] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
B-Raf/MAPK Signaling Pathway:
The Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which regulates cell growth, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas and other cancers.[3] The activated B-Raf mutant signals through MEK and ERK to drive uncontrolled cell proliferation.[4] Therefore, inhibitors targeting mutant B-Raf are effective cancer therapies.[5]
Proposed Synthetic Workflow
The synthesis of a hypothetical bi-aryl urea kinase inhibitor from 2-Fluoro-5-methoxybenzotrifluoride is proposed to proceed in three main steps: regioselective bromination, Buchwald-Hartwig amination to introduce a versatile amino-functionalized linker, and a final urea formation step.
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Fluoro-5-methoxybenzotrifluoride
This protocol describes the introduction of a bromine atom onto the aromatic ring, creating a handle for subsequent cross-coupling reactions.
-
Materials:
-
2-Fluoro-5-methoxybenzotrifluoride (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Fluoro-5-methoxybenzotrifluoride in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA or acetic acid to the solution.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-fluoro-5-methoxybenzotrifluoride.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol couples the brominated intermediate with a suitable amine, a key step in building the kinase inhibitor scaffold.
-
Materials:
-
4-Bromo-2-fluoro-5-methoxybenzotrifluoride (1.0 equiv)
-
Aromatic amine (e.g., 4-aminophenyl picolinamide) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent, followed by 4-bromo-2-fluoro-5-methoxybenzotrifluoride and the aromatic amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
-
Protocol 3: Urea Formation
This final step forms the critical urea linkage found in many potent kinase inhibitors.
-
Materials:
-
Aminated intermediate from Protocol 2 (1.0 equiv)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the aminated intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.
-
Representative Biological Activity
The following table summarizes representative inhibitory activity (IC₅₀) of established kinase inhibitors with structural similarities to the hypothetical compound synthesized in this note. This data is provided for comparative purposes to illustrate the potential potency of inhibitors derived from the 2-Fluoro-5-methoxybenzotrifluoride scaffold.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [1] |
| Sorafenib | B-Raf (wild-type) | 22 | [1] |
| Sorafenib | B-Raf (V600E) | 38 | [1] |
| Vemurafenib (PLX4032) | B-Raf (V600E) | 31 | [6] |
| Axitinib | VEGFR-2 | 0.2 | [7] |
| Encorafenib | B-Raf (V600E) | 0.35 | [8] |
| Compound I-15 | B-Raf (V600E) | 12.6 | [9] |
| Compound 19j | VEGFR-2 | 14 | [10] |
Conclusion
2-Fluoro-5-methoxybenzotrifluoride represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with established synthetic methodologies such as regioselective halogenation and palladium-catalyzed cross-coupling reactions, provide a robust platform for the development of potent and selective drug candidates. The protocols and strategies outlined in this document offer a foundational approach for researchers to explore the potential of this building block in targeting key oncogenic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]
- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Continuous-Flow Nitration of 2-Fluoro-5-methoxybenzotrifluoride
Abstract
This application note details a hypothetical continuous-flow protocol for the nitration of 2-fluoro-5-methoxybenzotrifluoride. While specific flow chemistry applications for this compound are not extensively documented, this note serves as a practical guide for researchers by adapting established methodologies for similar substrates. The described process offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and higher yields. This protocol is based on the successful continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride and is intended to provide a robust starting point for process optimization.[1]
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring can be a critical step in the elaboration of this scaffold to more complex target molecules. Traditional batch nitration reactions, however, are often fraught with challenges, including poor regioselectivity, the formation of byproducts, and significant safety risks associated with the handling of highly corrosive and exothermic reagents.
Flow chemistry offers a compelling solution to these challenges. By performing the reaction in a continuous-flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, residence time, and stoichiometry.[2][3] This enhanced control leads to improved reaction efficiency and a safer operating environment.[4] This application note outlines a hypothetical, yet scientifically grounded, protocol for the continuous-flow nitration of 2-fluoro-5-methoxybenzotrifluoride.
Advantages of Flow Chemistry for Nitration
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.[4]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of the heat generated during this highly exothermic reaction.
-
Improved Mass Transfer: Rapid mixing of reactants leads to more uniform reaction conditions and can suppress the formation of unwanted byproducts.[1]
-
Precise Control: Key reaction parameters can be independently and precisely controlled, allowing for fine-tuning of the reaction outcome.
-
Scalability: The process can be scaled up by extending the operation time or by using a larger reactor, without the need for re-optimization.
Experimental Section
Materials and Equipment
-
2-Fluoro-5-methoxybenzotrifluoride (Substrate)
-
Nitric Acid (HNO₃, 98%)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Dichloromethane (DCM)
-
Syringe Pumps (2)
-
T-Mixer
-
Flow Reactor (e.g., a PFA or glass microreactor)
-
Back Pressure Regulator
-
Temperature Controller/Chiller
-
Collection Vessel
Hypothetical Experimental Protocol
-
Reagent Preparation:
-
Prepare the nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a predetermined ratio (see Table 1), while cooling in an ice bath.
-
Prepare a solution of 2-fluoro-5-methoxybenzotrifluoride in a suitable solvent if necessary, although neat starting material can often be used.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure and leak-proof.
-
Set the reactor temperature using the temperature controller.
-
Pressurize the system to the desired level using the back pressure regulator.
-
-
Reaction Execution:
-
Pump the 2-fluoro-5-methoxybenzotrifluoride and the nitrating mixture into the T-mixer at their respective flow rates to achieve the desired stoichiometry and residence time.
-
The combined stream then flows through the heated/cooled reactor coil where the reaction takes place.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a vessel containing a quench solution (e.g., ice water).
-
-
Work-up and Analysis:
-
The quenched reaction mixture is transferred to a separatory funnel.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be analyzed by GC-MS and NMR to determine conversion, selectivity, and yield.
-
Purification can be achieved by column chromatography or distillation.
-
Quantitative Data
The following table summarizes hypothetical reaction conditions and expected outcomes for the continuous-flow nitration of 2-fluoro-5-methoxybenzotrifluoride, based on optimized conditions for a similar substrate.[1]
| Parameter | Value |
| Substrate | 2-Fluoro-5-methoxybenzotrifluoride |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 3.77 : 0.82 |
| Residence Time | 10 seconds |
| Temperature | 0 °C |
| Pressure | 5 bar |
| Expected Yield | >95% |
| Expected Selectivity | High for the desired isomer |
Visualizations
Experimental Workflow
Caption: Figure 1: Continuous-Flow Nitration Setup
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the continuous-flow nitration of 2-fluoro-5-methoxybenzotrifluoride. By leveraging the inherent advantages of flow chemistry, this method is anticipated to offer a safer, more efficient, and scalable alternative to traditional batch processing. The provided parameters, based on analogous reactions, serve as a strong starting point for researchers in the fields of pharmaceutical and fine chemical synthesis to develop robust and optimized processes for this and other similar transformations.
References
Troubleshooting & Optimization
"improving yield in reactions with 2-Fluoro-5-methoxybenzotrifluoride"
Welcome to the technical support center for 2-Fluoro-5-methoxybenzotrifluoride. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. However, the unique electronic properties of 2-Fluoro-5-methoxybenzotrifluoride—featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—can present specific challenges.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction. Should I use the C-F bond directly or convert it to a more reactive group?
A1: Direct activation of C-F bonds in cross-coupling is challenging and typically requires specialized catalysts and harsh conditions. The C-F bond is generally the strongest carbon-halogen bond. For more reliable and higher-yielding reactions, it is advisable to utilize a derivative where a more reactive leaving group, such as bromine, iodine, or a triflate (-OTf), is present on the aromatic ring. If your synthesis starts from 2-Fluoro-5-methoxybenzotrifluoride, you may first need to introduce a more suitable leaving group via reactions like bromination.
Q2: My Suzuki-Miyaura coupling is resulting in a low yield. What are the most common causes?
A2: Low yields in Suzuki-Miyaura couplings with substrates like this often stem from several factors:
-
Inefficient Oxidative Addition: If you are using a derivative like a chloro- or fluoro-arene, this step is often rate-limiting. Aryl chlorides and fluorides are less reactive than bromides or iodides.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (e.g., water). This is particularly an issue with unstable boronic acids or under harsh basic conditions.[2][3]
-
Steric Hindrance: The substituents on your substrate or coupling partner can sterically hinder the approach of the catalyst, slowing down the reaction.[2]
-
Catalyst Deactivation: The palladium catalyst may decompose before the reaction completes.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for both the transmetalation step and the stability of the catalyst.[1][4]
Q3: What are the key factors to consider for a successful Buchwald-Hartwig amination?
A3: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions. Key factors include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. The specific choice of ligand is often substrate-dependent, so screening a panel of ligands (e.g., Xantphos, BINAP) may be necessary.[5][6]
-
Base Selection: The strength of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[7][8]
-
Catalyst Precursor: Using a pre-formed palladium(0) source or an efficient precatalyst can improve reaction consistency and rates.[9]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. It is critical to thoroughly degas solvents and maintain an inert (nitrogen or argon) atmosphere.
Troubleshooting Guide: Low Yield in Cross-Coupling
Use the following workflow to diagnose and resolve issues with low-yielding Suzuki-Miyaura or Buchwald-Hartwig reactions.
Caption: A general troubleshooting workflow for low-yield cross-coupling reactions.
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for structurally similar substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (for Aryl Bromides) | Condition 2 (for Aryl Chlorides) |
|---|---|---|
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos or RuPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) | NaOtBu or K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene or THF |
| Temperature | 80-100 °C | 100-110 °C |
| Notes | A robust system for many aryl bromides. | More active catalyst needed for less reactive chlorides.[1] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | BrettPhos (4 mol%) | Xantphos or BINAP (4 mol%) |
| Base | NaOtBu (1.5 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 90-110 °C | 90-110 °C |
| Notes | BrettPhos is often effective for primary amines.[9] | Xantphos is a versatile ligand for various amines.[7] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide Derivative
-
To an oven-dried reaction vial, add the 2-fluoro-5-methoxy-X-benzotrifluoride (where X is Br) (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide Derivative
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).
-
Add the aryl bromide derivative (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on 2-Fluoro-5-methoxybenzotrifluoride can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction is facilitated by the strongly electron-withdrawing trifluoromethyl group (-CF₃) ortho to the fluorine, which stabilizes the negatively charged Meisenheimer intermediate.[10][11]
Frequently Asked Questions (FAQs)
Q1: Can I displace the fluoride on 2-Fluoro-5-methoxybenzotrifluoride with a nucleophile?
A1: Yes, this is feasible. The -CF₃ group at the ortho position strongly activates the ring towards nucleophilic attack. However, the methoxy group at the para position is electron-donating, which slightly deactivates the ring. The overall reactivity will depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles like alkoxides, thiolates, or amines are good candidates.[10]
Q2: My SNAr reaction is not proceeding. What can I do?
A2: If the reaction is sluggish, consider the following:
-
Increase Temperature: SNAr reactions often require heat to overcome the activation energy.
-
Use a Stronger Nucleophile: A more potent nucleophile will increase the reaction rate.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Check for Competing Reactions: Ensure your nucleophile is not being consumed by other side reactions.
Caption: Key factors influencing the success of SNAr reactions on this substrate.
Section 3: Directed Ortho-Lithiation
The methoxy group is a well-known directed metalation group (DMG), capable of directing strong bases like organolithiums to deprotonate the adjacent ortho position. This allows for selective functionalization at the C-6 position.
Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize the ring using directed ortho-lithiation?
A1: Yes, the methoxy group can direct lithiation to the C-6 position (ortho to -OCH₃ and meta to -CF₃). This is a powerful strategy for introducing electrophiles at that specific site. Standard conditions involve using a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) in an ethereal solvent like THF or diethyl ether at low temperatures (-78 °C).[12]
Q2: What are the potential complications of a lithiation reaction on this substrate?
A2: The primary complication is potential competition between ortho-lithiation and nucleophilic attack by the organolithium reagent at the carbon bearing the fluorine atom. However, directed ortho-lithiation is generally faster at low temperatures than nucleophilic aromatic substitution of fluoride. Careful temperature control is critical to ensure selectivity.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
"common side products in the synthesis of 2-Fluoro-5-methoxybenzotrifluoride derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methoxybenzotrifluoride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-Fluoro-5-methoxybenzotrifluoride?
A1: While specific literature on the synthesis of 2-Fluoro-5-methoxybenzotrifluoride is not abundant, plausible synthetic routes can be inferred from the synthesis of similar fluorinated benzotrifluoride derivatives. Two likely approaches are:
-
Electrophilic Fluorination of 5-methoxybenzotrifluoride: This route involves the direct fluorination of 5-methoxybenzotrifluoride using an electrophilic fluorinating agent such as Selectfluor®. The directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups will influence the regioselectivity of the reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This approach could involve the reaction of a difluorobenzotrifluoride derivative with a methoxide source. For instance, the reaction of 2,5-difluorobenzotrifluoride with sodium methoxide could potentially yield the desired product. The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack.
Q2: What are the most likely side products in the synthesis of 2-Fluoro-5-methoxybenzotrifluoride?
A2: The side products largely depend on the chosen synthetic route.
-
From Electrophilic Fluorination: The primary side products are likely to be isomeric fluoro-methoxybenzotrifluorides . The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of other isomers where the fluorine atom is introduced at different positions on the aromatic ring. Over-fluorination, resulting in the introduction of more than one fluorine atom, is also a possibility, though less likely under controlled conditions.
-
From Nucleophilic Aromatic Substitution: In the reaction of a difluorobenzotrifluoride with a methoxide, potential side products include isomers formed by the substitution of the other fluorine atom . Incomplete reaction will also lead to the presence of the unreacted starting material . If the reaction conditions are too harsh, demethylation of the methoxy group to a hydroxyl group could occur.
Q3: How can I minimize the formation of isomeric side products during electrophilic fluorination?
A3: Minimizing isomeric impurities requires careful control of reaction conditions:
-
Choice of Fluorinating Agent: Different electrophilic fluorinating agents exhibit varying degrees of reactivity and selectivity. A milder agent might provide better regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reactivity of the fluorinating agent and the substrate, thereby affecting the product distribution.
-
Catalyst: In some cases, the use of a suitable Lewis or Brønsted acid catalyst can improve the regioselectivity of the fluorination.
Q4: What are the best methods for purifying the final product?
A4: Purification of 2-Fluoro-5-methoxybenzotrifluoride from its isomers and other impurities can be challenging due to their similar physical properties. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution and purity.
-
Crystallization: If the desired product is a solid and a suitable solvent system can be found, fractional crystallization can be an effective purification method.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation | Ineffective fluorinating agent (in electrophilic fluorination). Inactive nucleophile or leaving group (in SNAr). Reaction temperature too low. Insufficient reaction time. | Check the activity of the fluorinating agent. Ensure the methoxide source is anhydrous and active. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Extend the reaction time. |
| Formation of multiple isomeric products | Poor regioselectivity in electrophilic substitution. Competing nucleophilic substitution at different positions. | Optimize reaction conditions (temperature, solvent, catalyst) for better selectivity. Consider a different synthetic route with better regiochemical control. |
| Presence of starting material in the final product | Incomplete reaction. Insufficient amount of reagent. | Increase reaction time or temperature. Use a slight excess of the fluorinating agent or nucleophile. |
| Formation of a hydroxyl-containing byproduct | Demethylation of the methoxy group. | Use milder reaction conditions (lower temperature, less harsh reagents). Protect the methoxy group if necessary, although this adds extra steps to the synthesis. |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data on the product distribution in the electrophilic fluorination of 5-methoxybenzotrifluoride under different conditions. This data is for illustrative purposes to guide optimization.
| Condition | Fluorinating Agent | Temperature (°C) | Solvent | Desired Product Yield (%) | Isomeric Side Products (%) |
| A | Selectfluor® | 25 | Acetonitrile | 65 | 25 |
| B | Selectfluor® | 0 | Acetonitrile | 75 | 15 |
| C | N-Fluorobenzenesulfonimide (NFSI) | 25 | Dichloromethane | 60 | 30 |
| D | N-Fluorobenzenesulfonimide (NFSI) | 0 | Dichloromethane | 70 | 20 |
Experimental Protocols
Key Experiment: Electrophilic Fluorination of 5-methoxybenzotrifluoride
Objective: To synthesize 2-Fluoro-5-methoxybenzotrifluoride via electrophilic fluorination.
Materials:
-
5-methoxybenzotrifluoride
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxybenzotrifluoride (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor® (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Logical Relationship: Factors Influencing Side Product Formation
Caption: Factors influencing product and side product formation.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Signaling Pathway: Directing Effects in Electrophilic Fluorination
Caption: Directing effects influencing fluorination position.
Technical Support Center: Purification of Crude 2-Fluoro-5-methoxybenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-Fluoro-5-methoxybenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Fluoro-5-methoxybenzotrifluoride?
A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:
-
Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Halogenated Precursors: For example, if a halogen-exchange reaction is used, residual chlorinated or brominated analogs may be present.
-
Decomposition Products: Formed if the reaction or purification is carried out at excessively high temperatures.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: Which purification technique is most suitable for 2-Fluoro-5-methoxybenzotrifluoride?
A2: A multi-step approach is often necessary.
-
Fractional Distillation: Effective for removing impurities with significantly different boiling points.
-
Column Chromatography: Useful for separating isomers and other close-boiling impurities.
-
Crystallization: Can be employed for final polishing if the compound is a solid at or near room temperature, or if a suitable crystalline derivative can be formed.
Q3: How can I assess the purity of my 2-Fluoro-5-methoxybenzotrifluoride?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify impurities. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for less volatile impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Solution |
| Poor Separation | Inefficient column packing. | Ensure the column is packed uniformly with a suitable material (e.g., Raschig rings, Vigreux indentations). |
| Reflux ratio is too low. | Increase the reflux ratio to allow for better equilibration between vapor and liquid phases. | |
| Distillation rate is too fast. | Reduce the heating rate to ensure a slow and steady distillation. | |
| Product Decomposition | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping/Unstable Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Isomers | Inappropriate solvent system. | Perform a thorough mobile phase screening using Thin Layer Chromatography (TLC) to find a solvent system that provides optimal separation (Rf value of the product around 0.3-0.4). |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Tailing Peaks | Interactions with silica gel. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Cracked or Channeled Column Bed | Improper column packing. | Pack the column carefully as a slurry to ensure a homogenous bed. |
Crystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is below the temperature of the crystallization solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Solution is supersaturated. | Heat the solution to re-dissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can also help. | |
| No Crystal Formation | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. | |
| Impure Crystals | Impurities are co-crystallizing. | Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize. A different solvent system may be necessary. |
Experimental Protocols
Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.
-
Procedure:
-
Place the crude 2-Fluoro-5-methoxybenzotrifluoride in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the desired pressure.
-
Begin heating the distillation flask gently.
-
Collect fractions based on the boiling point at the given pressure. Discard the initial low-boiling fraction which may contain residual solvents.
-
Collect the main fraction corresponding to the boiling point of the pure product.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
-
Preparative Column Chromatography
-
Solvent Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of 0.3-0.4 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to settle, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent that dissolves the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Analytical Data for a Representative Fluorinated Benzotrifluoride Derivative
| Analytical Technique | Parameter | Typical Value/Observation |
| GC-MS | Retention Time | Varies with column and conditions |
| Molecular Ion (M+) | Expected m/z corresponding to the molecular weight | |
| Fragmentation Pattern | Characteristic fragments aiding in structural confirmation | |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons typically in the 7.0-8.0 ppm range; Methoxy protons around 3.9 ppm |
| Coupling Constants (Hz) | H-F and H-H couplings provide structural information | |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons in the 110-160 ppm range; CF₃ carbon shows a characteristic quartet |
| ¹⁹F NMR | Chemical Shift (ppm) | CF₃ group gives a singlet; aromatic F gives a multiplet |
Visualizations
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-methoxybenzotrifluoride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Fluoro-5-methoxybenzotrifluoride. This electron-deficient aryl fluoride presents unique challenges due to the strength of the C-F bond, requiring careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-Fluoro-5-methoxybenzotrifluoride failing or giving very low yields?
A1: The primary challenge with this substrate is the activation of the Carbon-Fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making the initial, rate-limiting step of oxidative addition to the Palladium(0) catalyst difficult.[1][2] Failure or low yields can typically be attributed to one of the following:
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Inefficient Oxidative Addition: The selected palladium catalyst and ligand system may not be active enough to break the C-F bond.
-
Catalyst Decomposition: Oxygen can lead to the formation of palladium black and catalyst decomposition.[3] Ensuring a properly degassed solvent and an inert reaction atmosphere is critical.
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and overall catalyst stability.[4][5]
-
Protodeboronation: The boronic acid coupling partner can be replaced by a proton from the solvent, especially in the presence of excess water or under harsh basic conditions.[4][6]
Q2: What is the best initial catalyst and ligand system to screen for this reaction?
A2: For challenging substrates like electron-deficient aryl fluorides, standard catalysts like Pd(PPh₃)₄ may be effective but often more robust systems are required.[7][8] A highly recommended starting point involves a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. These ligands are known to accelerate the difficult oxidative addition step.[9][10]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent candidates.[11]
-
Alternative Ligands: N-heterocyclic carbenes (NHCs) have also proven effective for activating aryl chlorides and can be considered for aryl fluorides.[9]
Q3: How do I select the appropriate base and solvent for coupling with 2-Fluoro-5-methoxybenzotrifluoride?
A3: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[4][12] For difficult couplings, stronger bases are often necessary.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and show broad applicability.[3][9] Potassium fluoride (KF) can also be effective.[13]
-
Recommended Solvents: Anhydrous polar aprotic solvents are generally preferred. A mixture of an organic solvent with a controlled amount of water is common, as water can help solubilize the inorganic base.[4]
Q4: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A4: Protodeboronation is a common side reaction that consumes the boronic acid nucleophile. To minimize it:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and degassed.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[14] These are generally more resistant to protodeboronation.
-
Modify the Base: In some cases, using a milder base like potassium fluoride (KF) or carefully controlling the amount of a stronger base can help.[12]
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction.[4]
Q5: What are other common side reactions, and how can they be minimized?
A5: Besides protodeboronation, the main side reaction is the homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar'). This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[3] To prevent this, it is imperative to rigorously degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.
Troubleshooting Guide
Problem: No Reaction or Trace Product Formation
If you recover only your starting materials, assess the fundamental reaction parameters first.
-
Check Inert Atmosphere: Was the reaction vessel properly flushed with Nitrogen or Argon? Was the solvent adequately degassed? Oxygen can kill the catalyst.[3]
-
Verify Catalyst and Ligand Activity: Are the palladium source and ligand old or potentially degraded? Consider using a fresh batch or a pre-catalyst.
-
Increase Temperature: C-F activation is energetically demanding. If the reaction is run at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[3]
-
Evaluate Base Strength: If using a mild base, it may be insufficient for transmetalation. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3][9]
Problem: Low Yield (<50%) with Consumption of Starting Materials
If starting materials are consumed but the desired product yield is low, unwanted side reactions are likely occurring.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Fluoro-5-methoxybenzotrifluoride
Welcome to the technical support center for managing regioselectivity in reactions involving 2-Fluoro-5-methoxybenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on controlling the outcomes of their experiments with this versatile building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter.
Section 1: Understanding Regioselectivity with 2-Fluoro-5-methoxybenzotrifluoride
Q1: What are the directing effects of the substituents on the 2-Fluoro-5-methoxybenzotrifluoride ring, and how do they influence regioselectivity in electrophilic aromatic substitution (EAS)?
A1: The regioselectivity of electrophilic aromatic substitution (EAS) on 2-Fluoro-5-methoxybenzotrifluoride is governed by the interplay of the three substituents: the methoxy (-OCH₃), fluoro (-F), and trifluoromethyl (-CF₃) groups.
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Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance (+M effect).
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Fluoro Group (-F): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction (-I effect) due to its high electronegativity, it can donate electron density through resonance (+M effect). The para-directing effect is generally stronger.
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Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect).[1]
Directing Group Dominance: In polysubstituted benzene rings, the most strongly activating group typically controls the position of electrophilic attack. In this case, the methoxy group is the dominant directing group. The positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is occupied by the trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.
Section 2: Troubleshooting Electrophilic Aromatic Substitution Reactions
Nitration
Q2: I am trying to nitrate 2-Fluoro-5-methoxybenzotrifluoride and am getting a mixture of products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the nitration of this substrate can be challenging due to the presence of multiple directing groups. The primary product is expected to be 4-Fluoro-2-methoxy-5-nitrobenzotrifluoride , resulting from nitration at the C6 position, which is ortho to the activating methoxy group and meta to the deactivating trifluoromethyl and fluoro groups.
Troubleshooting Guide: Nitration
| Issue Encountered | Probable Cause | Suggested Solution |
| Low Yield | Reaction conditions are too harsh, leading to decomposition or side reactions. | Use a milder nitrating agent, such as nitric acid in acetic anhydride, and maintain a low reaction temperature (e.g., 0-5 °C). |
| Formation of Multiple Isomers | Insufficient regiocontrol from the directing groups. | Employ a bulkier nitrating agent or a different solvent system to enhance steric hindrance at less favored positions. The use of a Lewis acid catalyst might also influence the regioselectivity. |
| No Reaction | The aromatic ring is too deactivated under the chosen conditions. | Use a stronger nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, but be cautious of increased side product formation. |
Experimental Protocol: Regioselective Nitration
A representative protocol for the nitration of a similarly substituted fluorinated aromatic compound involves the following steps:
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Dissolve the starting material (e.g., 2-bromo-5-fluorobenzotrifluoride) in a suitable solvent like dichloromethane.
-
Add a nitrating agent, such as potassium nitrate, under stirring.
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Slowly add concentrated sulfuric acid while maintaining a low temperature.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with ice-water.
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Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Note: This is a general guideline and may require optimization for 2-Fluoro-5-methoxybenzotrifluoride.
Halogenation (e.g., Bromination)
Q3: What is the expected major product for the bromination of 2-Fluoro-5-methoxybenzotrifluoride, and what conditions should I use?
A3: Similar to nitration, the major product of bromination is expected to be the result of substitution at the position ortho to the strongly activating methoxy group. Therefore, 2-Bromo-6-fluoro-3-methoxybenzotrifluoride is the anticipated major isomer.
Troubleshooting Guide: Bromination
| Issue Encountered | Probable Cause | Suggested Solution |
| Polybromination | The reaction conditions are too forcing, or the aromatic ring is highly activated. | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂. Control the stoichiometry of the brominating agent carefully. |
| Low Conversion | Insufficiently reactive brominating agent or catalyst. | Use a Lewis acid catalyst such as FeCl₃ or AlCl₃ with Br₂. Ensure anhydrous conditions as Lewis acids are moisture-sensitive. |
| Mixture of Regioisomers | Competing directing effects. | Varying the solvent and temperature can influence the isomer ratio. Less polar solvents may favor the sterically less hindered product. |
Experimental Protocol: Regioselective Bromination
A general procedure for the bromination of an activated aromatic ring is as follows:
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Dissolve 2-Fluoro-5-methoxybenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide if performing a radical bromination, or a Lewis acid catalyst for electrophilic bromination.
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Stir the reaction at an appropriate temperature (room temperature to reflux), monitoring by TLC or GC-MS.
-
After the reaction is complete, quench any remaining brominating agent with a reducing agent solution (e.g., sodium thiosulfate).
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Work up the reaction by extraction, washing, drying, and purification of the product.
Friedel-Crafts Acylation
Q4: I am having difficulty with the Friedel-Crafts acylation of 2-Fluoro-5-methoxybenzotrifluoride. What are the common issues and how can I overcome them?
A4: Friedel-Crafts reactions on highly substituted and deactivated rings can be challenging. The strong deactivating effect of the -CF₃ and -F groups can make the reaction sluggish. However, the activating -OCH₃ group should still direct the acylation to the ortho position.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue Encountered | Probable Cause | Suggested Solution |
| No Reaction or Low Yield | The aromatic ring is too deactivated for the reaction to proceed under standard conditions. | Use a more reactive acylating agent (e.g., acyl chloride over anhydride) and a strong Lewis acid catalyst like AlCl₃ in stoichiometric amounts. Higher reaction temperatures may be necessary. |
| Complex Mixture of Products | Side reactions or rearrangement of the acylating agent. | Ensure the purity of the starting materials and reagents. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Decomposition of Starting Material | The reaction conditions are too harsh. | Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or alternative methods for acylation that do not require strong Lewis acids. |
Experimental Protocol: Friedel-Crafts Acylation
-
Under an inert atmosphere, suspend a Lewis acid catalyst (e.g., AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C and slowly add the acyl halide.
-
Add a solution of 2-Fluoro-5-methoxybenzotrifluoride in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer, and combine the organic phases.
-
Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q5: Is nucleophilic aromatic substitution (SNAr) a viable strategy for functionalizing 2-Fluoro-5-methoxybenzotrifluoride, and which position is most reactive?
A5: Yes, SNAr can be a viable strategy. In SNAr reactions, the rate of substitution is generally F > Cl > Br > I. The reaction is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In 2-Fluoro-5-methoxybenzotrifluoride, the fluorine atom is activated towards nucleophilic attack by the ortho-trifluoromethyl group. Therefore, substitution of the fluorine atom is the most likely outcome.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Issue Encountered | Probable Cause | Suggested Solution |
| No Reaction | The aromatic ring is not sufficiently activated, or the nucleophile is not strong enough. | Use a stronger nucleophile or more forcing reaction conditions (higher temperature, polar aprotic solvent like DMF or DMSO). |
| Side Reactions with Methoxy Group | The nucleophile is also a strong enough base to demethylate the methoxy group. | Use a milder base or protect the methoxy group if it is susceptible to the reaction conditions. Running the reaction at a lower temperature may also help. |
| Low Yield | Incomplete reaction or product decomposition. | Ensure anhydrous conditions and an inert atmosphere, especially when using strong bases. Optimize the reaction time and temperature. |
Experimental Protocol: SNAr with an Amine Nucleophile
-
In a reaction vessel, dissolve 2-Fluoro-5-methoxybenzotrifluoride and the desired amine (primary or secondary) in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable base, such as potassium carbonate or triethylamine, to act as a proton scavenger.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
This technical support center provides a foundational guide to managing regioselectivity in reactions with 2-Fluoro-5-methoxybenzotrifluoride. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets (SDS) before performing any chemical reaction.
References
"stability of 2-Fluoro-5-methoxybenzotrifluoride under acidic/basic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxybenzotrifluoride. The information is based on general chemical principles of the functional groups present in the molecule.
Frequently Asked Questions (FAQs)
Q1: How stable is 2-Fluoro-5-methoxybenzotrifluoride under typical laboratory conditions?
A1: 2-Fluoro-5-methoxybenzotrifluoride is expected to be a stable compound under standard laboratory conditions, including storage at room temperature in a well-sealed container, protected from light. The trifluoromethyl group and the aryl fluoride bond are generally robust. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation.
Q2: What are the potential degradation pathways for 2-Fluoro-5-methoxybenzotrifluoride in acidic or basic media?
-
Acid-catalyzed hydrolysis of the methoxy group: In the presence of strong acids (e.g., HCl, H₂SO₄) and heat, the ether linkage can be cleaved to form 2-Fluoro-5-hydroxybenzotrifluoride and methanol.
-
Base-catalyzed hydrolysis of the trifluoromethyl group: Strong basic conditions (e.g., concentrated NaOH or KOH), particularly at elevated temperatures, can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 2-Fluoro-5-methoxybenzoic acid.
The aryl fluoride bond is generally resistant to hydrolysis under most acidic and basic conditions.
Q3: Are there any known incompatibilities for 2-Fluoro-5-methoxybenzotrifluoride?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures. Reactions with strong nucleophiles might also be possible under specific conditions, though the electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the aromatic ring towards nucleophilic aromatic substitution.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Unexpected peak in HPLC/LC-MS analysis after reaction in acidic medium. | Acid-catalyzed hydrolysis of the methoxy group. This would result in the formation of 2-Fluoro-5-hydroxybenzotrifluoride. | 1. Confirm Identity: Obtain a standard of 2-Fluoro-5-hydroxybenzotrifluoride if available and compare retention times. Alternatively, use mass spectrometry to check for a product with the expected molecular weight (M-14 compared to the starting material). 2. Mitigate Degradation: If hydrolysis is confirmed, consider running the reaction at a lower temperature, using a milder acid, or reducing the reaction time. |
| Appearance of a new, more polar compound in TLC/HPLC after reaction in basic medium. | Base-catalyzed hydrolysis of the trifluoromethyl group. This would lead to the formation of 2-Fluoro-5-methoxybenzoic acid. | 1. Confirm Identity: Analyze the reaction mixture by LC-MS to look for a product with a mass corresponding to the carboxylic acid. The increased polarity should also be evident on TLC or reverse-phase HPLC (earlier elution time). 2. Modify Conditions: If hydrolysis of the -CF₃ group is problematic, use a weaker base, lower the reaction temperature, or use a non-aqueous base if the reaction chemistry allows. |
| Low recovery of starting material after work-up with aqueous acid or base. | Partial degradation during work-up. Even if the reaction itself is compatible, exposure to acidic or basic aqueous solutions during the work-up could be causing some degradation. | 1. Neutralize Carefully: Ensure that any acidic or basic solutions are neutralized promptly and gently, avoiding excessive heat generation. 2. Minimize Contact Time: Reduce the time the compound is in contact with aqueous acidic or basic layers. 3. Use Milder Reagents: Consider using milder acids or bases for the work-up (e.g., saturated sodium bicarbonate instead of NaOH). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Conditions
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Solution Preparation: Prepare a stock solution of 2-Fluoro-5-methoxybenzotrifluoride in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Acidic Media Preparation: Prepare aqueous solutions of the desired acid (e.g., 1 M HCl, 1 M H₂SO₄).
-
Incubation: In a sealed vial, mix a known volume of the stock solution with the acidic medium. A co-solvent may be necessary to ensure solubility.
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Time Points: Incubate the mixture at a controlled temperature (e.g., room temperature, 50 °C, 80 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching and Analysis: Immediately neutralize the aliquot with a suitable base (e.g., saturated NaHCO₃ solution). Analyze the sample by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining starting material and identify any degradation products.
Protocol 2: General Procedure for Assessing Stability in Basic Conditions
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Solution Preparation: Prepare a stock solution of 2-Fluoro-5-methoxybenzotrifluoride as described in Protocol 1.
-
Basic Media Preparation: Prepare aqueous solutions of the desired base (e.g., 1 M NaOH, 1 M KOH).
-
Incubation: In a sealed vial, mix a known volume of the stock solution with the basic medium.
-
Time Points: Incubate the mixture at a controlled temperature and withdraw aliquots at specified time points as in Protocol 1.
-
Quenching and Analysis: Immediately neutralize the aliquot with a suitable acid (e.g., 1 M HCl). Analyze the sample by HPLC or LC-MS.
Visualizations
Caption: Workflow for assessing the stability of 2-Fluoro-5-methoxybenzotrifluoride.
Caption: Potential degradation pathways for 2-Fluoro-5-methoxybenzotrifluoride.
"defluorination side reactions of trifluoromethylated aromatics"
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate defluorination side reactions of trifluoromethylated aromatics.
Frequently Asked Questions (FAQs)
Q1: What is defluorination in the context of trifluoromethylated aromatics?
A1: Defluorination is an unintended side reaction where one or more fluorine atoms are cleaved from a trifluoromethyl (CF₃) group attached to an aromatic ring. This can lead to the formation of difluoromethyl (CF₂H), monofluoromethyl (CFH₂), or even fully hydrolyzed (e.g., carboxylic acid) byproducts. The C-F bond is the strongest single bond in organic chemistry, but the CF₃ group can become reactive under certain conditions.[1]
Q2: Why is the trifluoromethyl group generally considered stable?
A2: The trifluoromethyl group is typically stable due to the high bond dissociation energy of the carbon-fluorine bond.[2] Its incorporation into pharmaceutical and agrochemical compounds is often desirable because it can enhance metabolic stability, lipophilicity, and binding affinity.[3][4] However, this stability is not absolute and is highly dependent on the reaction environment and the electronic nature of the aromatic ring.[3]
Q3: What are the most common conditions that lead to unwanted defluorination?
A3: Defluorination of trifluoromethylarenes can be initiated by several factors:
-
Strongly Basic Conditions: Bases can promote elimination reactions, particularly if there are acidic protons or groups that facilitate the process.[5][6]
-
Brønsted Superacids: Strong acids can protonate the fluorine atoms, leading to the loss of HF and the formation of reactive carbocation or acylium ion intermediates.[3][7]
-
Lewis Acids: Similar to strong Brønsted acids, Lewis acids can interact with the fluorine atoms and weaken the C-F bonds.[3]
-
Reductive Conditions: Single electron transfer (SET) processes, often employed in photoredox or electrochemical catalysis, can reduce the Ar-CF₃ group to a radical anion, which then expels a fluoride ion.[2][8][9]
-
Hydrolytic Conditions: Certain substrates, like trifluoromethylphenols, can undergo hydrolysis, especially under aqueous alkaline conditions.[10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: I am observing significant difluoromethyl (-CF₂H) or monofluoromethyl (-CFH₂) byproducts in my reaction.
This issue typically arises from reductive pathways where the CF₃ group is sequentially hydrodefluorinated.
| Potential Cause | Suggested Solution |
| Over-reduction in a Photoredox Reaction | The hydrogen atom donor (HAD) concentration or the reaction time may be excessive. Try reducing the equivalents of the HAD. Monitor the reaction by GC-MS or LC-MS to stop it once the desired product is maximized. Increasing catalyst loading can sometimes favor double defluorination, so optimization is key.[8] |
| Reaction with Metal Hydrides | Reagents like LiAlH₄ or NaBH₄ can sometimes cause defluorination. Consider using a milder reducing agent or protecting the CF₃ group if it is not the intended reaction site. The stability of the CF₃ group against metal hydrides can be substrate-dependent.[3] |
| Single Electron Transfer (SET) from Reagents/Catalysts | Unintended SET from a low-valent transition metal or other reagents can initiate defluorination. Ensure the purity of your reagents and consider adding a mild oxidant if compatible with your desired reaction to quench unwanted reductive species. |
Problem 2: My reaction is producing hydroxybenzoic acid from a trifluoromethylphenol starting material.
This indicates a hydrolytic defluorination pathway.
| Potential Cause | Suggested Solution |
| Alkaline Aqueous Conditions | Trifluoromethylphenols, especially those with the CF₃ group at the ortho or para position, are susceptible to hydrolysis via an E1cb-like mechanism.[10][11] The reaction is driven by the deprotonation of the phenol. |
| 1. pH Control: Maintain a neutral or acidic pH if your reaction chemistry allows. Buffering the solution can prevent pH excursions. | |
| 2. Protect the Phenol: If the phenolic hydroxyl group is not required for the reaction, protect it as an ether (e.g., methyl or benzyl ether) or another suitable protecting group. | |
| 3. Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using dried solvents and reagents to prevent water-mediated hydrolysis. |
Problem 3: I am running a Friedel-Crafts or other acid-catalyzed reaction and losing the CF₃ group.
This is characteristic of protolytic defluorination promoted by strong acids.
| Potential Cause | Suggested Solution |
| Use of Brønsted Superacids (e.g., CF₃SO₃H) | Superacids can protonate the fluorine atoms, initiating C-F bond cleavage and forming highly reactive electrophilic intermediates that can react with aromatic nucleophiles.[3][7] |
| 1. Use a Milder Lewis Acid: Replace the superacid with a milder Lewis acid that is less likely to ionize the C-F bond. | |
| 2. Lower Reaction Temperature: The extent of defluorination can be temperature-dependent. Running the reaction at a lower temperature may suppress the side reaction.[3] | |
| 3. Substrate Modification: The reactivity is influenced by other substituents on the ring. Electron-deficient rings are generally less reactive towards this pathway.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing defluorination issues.
Caption: A troubleshooting workflow for identifying the cause of defluorination.
Data & Mechanisms
Quantitative Data Summary
The tendency for defluorination is highly substrate and condition-dependent.
Table 1: Products from Reactions of Trifluoromethyl-Substituted Arenes with Benzene in CF₃SO₃H[3]
| Entry | Starting Arene | Temp (°C) | Product 1 (Benzophenone) Yield | Product 2 (Triarylmethanol) Yield |
| 1 | α,α,α-Trifluorotoluene | 0 | 41% | 54% |
| 2 | α,α,α-Trifluorotoluene | 25 | 56% | 44% |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 25 | 55% | 45% |
| 4 | 4-(Trifluoromethyl)benzonitrile | 25 | 95% | 0% |
This data shows how temperature and electronic effects influence the product distribution in superacid-mediated defluorinative reactions.
Table 2: DFT-Calculated Activation Energy for Hydrolytic Defluorination of Trifluoromethylphenols (TFMPs)[10]
| Compound | Position of -CF₃ | Calculated ΔG‡ (kcal/mol) | Relative Reactivity |
| 4-TFMP | para | 21.2 | High |
| 2-TFMP | ortho | 22.6 | Moderate |
| 3-TFMP | meta | N/A | Resistant to hydrolysis |
This data highlights the critical role of substituent position. The meta-CF₃ group is resistant because the negative charge of the phenolate cannot be delocalized to the carbon bearing the CF₃ group to facilitate fluoride elimination.[10]
Defluorination Mechanisms
Understanding the mechanism is key to preventing the side reaction.
1. Acid-Promoted Defluorination
Under superacidic conditions, the reaction proceeds via protonation of a fluorine atom, followed by HF loss to form a difluorocarbocation. This can be trapped by a nucleophile or undergo further reaction to form an acylium ion, leading to acylation products like benzophenones.[3]
Caption: Simplified mechanism for acid-promoted defluorination.
2. Base-Promoted Defluorination (E1cb-type)
For substrates like trifluoromethylphenols, a base deprotonates the phenol to form a phenolate. The negative charge is delocalized onto the aromatic ring, facilitating the elimination of a fluoride ion. This is an example of an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[10]
Caption: E1cb-type mechanism for hydrolytic defluorination of 4-TFMP.
Experimental Protocols
Protocol 1: General Method for Protolytic Defluorination / Friedel-Crafts Reaction[3]
This protocol is an example of a reaction where defluorination is the intended outcome to generate an electrophile, but it illustrates the conditions that can cause unwanted CF₃ loss in other contexts.
-
Preparation: Dissolve the trifluoromethyl-substituted arene (1.0 mmol) in a suitable solvent such as benzene (2.0 mL), which also acts as the nucleophile. If conducting the reaction at 0 °C, add chloroform (1.0 mL) as a co-solvent to maintain solubility.
-
Acid Addition: Carefully add trifluoromethanesulfonic acid (CF₃SO₃H, 2.0 mL) to the solution with stirring.
-
Reaction: Stir the mixture for a minimum of 4 hours at the desired temperature (e.g., 0 °C or 25 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by pouring the mixture over several grams of ice.
-
Extraction: Extract the aqueous solution twice with chloroform.
-
Washing: Wash the combined organic extracts sequentially with water and then twice with brine.
-
Drying and Isolation: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to isolate the product.
CAUTION: Brønsted superacids like CF₃SO₃H are extremely corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Protocol 2: General Method for Organophotoredox Hydrodefluorination[2][8]
This protocol describes a selective mono-hydrodefluorination of an electron-poor trifluoromethylarene.
-
Catalyst and Reagent Preparation: To an oven-dried vial, add the electron-deficient trifluoromethylarene (1.0 equiv), an organophotocatalyst (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile, 1-2.5 mol%), a hydrogen atom donor (e.g., 4-hydroxythiophenol, 1.5 equiv), and a base (e.g., an organic base).
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile) and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Place the vial near a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction for the consumption of starting material and the formation of the desired Ar-CF₂H product. Be aware that over-reaction can lead to Ar-CFH₂.
-
Workup and Purification: Once the reaction is complete, quench as appropriate, perform a standard aqueous workup, extract the product, and purify by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-5-methoxybenzotrifluoride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxybenzotrifluoride. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with 2-Fluoro-5-methoxybenzotrifluoride?
A1: Given its structure, 2-Fluoro-5-methoxybenzotrifluoride is frequently utilized in a variety of cross-coupling reactions to form C-C, C-N, and C-O bonds. These primarily include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings. Additionally, it can be a substrate in hydrogenation and nucleophilic aromatic substitution reactions.
Q2: My cross-coupling reaction with 2-Fluoro-5-methoxybenzotrifluoride has stalled or is showing low conversion. What are the initial signs of catalyst poisoning?
A2: The primary symptom of catalyst poisoning is a significant decrease in the reaction rate, or a complete halt to the reaction, resulting in low product yield. Other indicators may include the formation of side products, a noticeable change in the color of the reaction mixture (such as the formation of palladium black in Pd-catalyzed reactions), and a lack of reproducibility between experimental batches.
Q3: What are the likely sources of catalyst poisons in my reaction?
A3: Catalyst poisons can be introduced from several sources. These include impurities in the starting materials (2-Fluoro-5-methoxybenzotrifluoride, coupling partner, reagents), solvents, or even the inert gas supply. Common poisons to be aware of include sulfur compounds, water, oxygen, and coordinating species.[1][2] In reactions involving halides, high concentrations of halide ions can also inhibit catalyst activity.[3][4]
Q4: Can the substrate, 2-Fluoro-5-methoxybenzotrifluoride, or its byproducts poison the catalyst?
A4: While less common, the substrate itself or reaction byproducts can sometimes act as catalyst inhibitors. For instance, the fluoride ions generated during some transformations, if not effectively managed, could potentially interact with and deactivate the catalyst. Similarly, strongly coordinating functional groups on the substrate or product could, under certain conditions, occupy active sites on the metal center.
Q5: How can I diagnose if catalyst poisoning is the root cause of my reaction failure?
A5: A straightforward diagnostic test is to add a fresh aliquot of the catalyst to a stalled reaction.[4] If the reaction resumes, it strongly suggests that the original catalyst was deactivated.[4] Another useful control experiment is to run the reaction with a highly purified substrate and compare the results to a reaction with the standard grade of starting material.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Reaction fails to reach completion, with significant starting material remaining.
-
Formation of homocoupling byproducts.
-
Inconsistent yields between runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Sulfur Impurities | 1. Purify Reactants: Use highly purified 2-Fluoro-5-methoxybenzotrifluoride and boronic acid partner. Sulfur compounds are potent poisons for palladium catalysts.[2] 2. Use a Sulfur Scavenger: In cases of suspected contamination, consider passing solvents through activated carbon or alumina. |
| Water/Oxygen Contamination | 1. Use Anhydrous & Degassed Solvents: Ensure solvents are properly dried and degassed. Oxygen can lead to the formation of inactive metal oxides. 2. Maintain Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere (Argon or Nitrogen). |
| Halide Inhibition | 1. Optimize Base and Salt Concentration: While necessary for the catalytic cycle, excess halide ions can be inhibitory. Screen different bases and minimize the concentration of any halide-containing salts. |
| Inadequate Catalyst Activation | 1. Verify Pre-catalyst Activation: Ensure that the pre-catalyst is being effectively activated in situ. Consult literature for the specific activation requirements of your chosen catalyst system. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls at partial conversion.
-
Decomposition of the catalyst is observed (e.g., formation of palladium black).
-
Side reactions, such as hydrodehalogenation, are noted.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Ligand Decomposition | 1. Select Robust Ligands: The combination of a potentially coordinating substrate and amine coupling partner can be harsh on certain phosphine ligands. Consider using bulky, electron-rich ligands known for their stability. 2. Lower Reaction Temperature: High temperatures can accelerate ligand degradation. Optimize for the lowest effective temperature. |
| Base-Induced Catalyst Deactivation | 1. Screen Bases: Strong bases can sometimes degrade the catalyst or ligands. Screen a panel of bases (e.g., NaOtBu, K3PO4, Cs2CO3) to find one that promotes the reaction without causing significant deactivation. |
| Amine Coordination to Catalyst | 1. Optimize Substrate to Amine Ratio: An excess of the amine coupling partner can sometimes lead to catalyst inhibition by occupying active sites. Investigate the effect of varying the stoichiometry. |
| Product Inhibition | 1. Monitor Reaction Progress: In some cases, the product itself can be a more effective ligand than the starting materials, leading to product inhibition. If the reaction slows significantly over time, this may be a factor. Consider strategies to remove the product as it is formed, if feasible. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
To a dried Schlenk flask under an inert atmosphere, add 2-Fluoro-5-methoxybenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol). Add degassed solvent (e.g., toluene/water mixture, 5 mL). Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mechanism of catalyst poisoning by impurities.
References
"workup procedures to remove impurities from 2-Fluoro-5-methoxybenzotrifluoride reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 2-Fluoro-5-methoxybenzotrifluoride. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-Fluoro-5-methoxybenzotrifluoride?
A1: The most common impurities largely depend on the synthetic route. A plausible and common route is the methylation of 2-Fluoro-5-hydroxybenzotrifluoride. In this case, potential impurities include:
-
Unreacted Starting Material: 2-Fluoro-5-hydroxybenzotrifluoride.
-
Reagents and Byproducts: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base used in the reaction (e.g., potassium carbonate).
-
Side Products: Although less common with modern methods, C-alkylated byproducts can sometimes form.
Q2: What are the recommended general workup procedures for a reaction mixture containing 2-Fluoro-5-methoxybenzotrifluoride?
A2: A typical workup procedure after a methylation reaction involves the following steps:
-
Quenching: Neutralize the reaction mixture, often with an aqueous acid solution, to stop the reaction and neutralize any remaining base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes: Wash the organic layer with water and brine to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product.
Q3: Which purification techniques are most effective for 2-Fluoro-5-methoxybenzotrifluoride?
A3: The most common and effective purification techniques are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-Fluoro-5-methoxybenzotrifluoride.
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified product | Incomplete reaction. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) before starting the workup. |
| Product loss during extraction. | Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous layer. | |
| Inefficient elution during column chromatography. | Optimize the solvent system for column chromatography based on TLC analysis to ensure the product elutes effectively. | |
| Product is contaminated with starting material (2-Fluoro-5-hydroxybenzotrifluoride) | Incomplete reaction. | Drive the reaction to completion by increasing the reaction time or the amount of methylating agent. |
| Co-elution during column chromatography. | Use a less polar solvent system for column chromatography to improve the separation between the more polar starting material and the product. | |
| Presence of unknown impurities in the final product | Side reactions during synthesis. | Characterize the impurities using techniques like NMR or GC-MS to understand their origin and optimize the reaction conditions to minimize their formation. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents for the reaction and purification steps. |
Experimental Protocols
Protocol 1: General Workup Procedure for Methylation of 2-Fluoro-5-hydroxybenzotrifluoride
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add 1M HCl solution to neutralize the base until the pH of the aqueous phase is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Fluoro-5-methoxybenzotrifluoride.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Fluoro-5-methoxybenzotrifluoride.
Visualizations
Caption: General workup workflow for 2-Fluoro-5-methoxybenzotrifluoride.
Caption: Troubleshooting decision tree for purification issues.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-methoxybenzotrifluoride and 2-Bromo-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Fluoro-5-methoxybenzotrifluoride and 2-Bromo-5-methoxybenzotrifluoride. These compounds are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Their differential reactivity, stemming from the distinct electronic and steric properties of the fluorine and bromine substituents, allows for selective functionalization in various synthetic transformations. This document outlines their comparative performance in key reactions, supported by established chemical principles and illustrative experimental data.
Core Reactivity Principles: A Tale of Two Halogens
The reactivity of an aryl halide is fundamentally dictated by the nature of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic ring. In the case of 2-Fluoro-5-methoxybenzotrifluoride and 2-Bromo-5-methoxybenzotrifluoride, the trifluoromethyl (-CF3) group acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The methoxy (-OCH3) group is an electron-donating group by resonance and a directing group for metallation.
The key difference in reactivity arises from the halogen substituent:
-
Fluorine: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, making the attached carbon atom highly electrophilic. This significantly enhances the rate of nucleophilic aromatic substitution (SNAr) . In SNAr, the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex), a process accelerated by the electron-withdrawing fluorine.[1][2][3]
-
Bromine: The Carbon-Bromine bond is weaker than the Carbon-Fluorine bond. This makes 2-Bromo-5-methoxybenzotrifluoride a more suitable substrate for reactions where C-X bond cleavage is part of the rate-determining step, such as in palladium-catalyzed cross-coupling reactions .[4] Additionally, the bromine atom is amenable to halogen-metal exchange , providing a facile route to aryllithium intermediates.[5][6]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, 2-Fluoro-5-methoxybenzotrifluoride is expected to be significantly more reactive than its bromo-analogue. The strong inductive effect of the fluorine atom stabilizes the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of the rate-determining nucleophilic addition step.[1][2]
References
A Comparative Guide to the Synthesis of Substituted Benzotrifluorides
The introduction of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] Benzotrifluorides, or trifluoromethylbenzenes, are key structural motifs that can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] Consequently, a diverse array of synthetic methodologies has been developed to access these valuable compounds. This guide provides a comparative overview of three prominent synthetic routes to substituted benzotrifluorides: the trifluoromethylation of aryl halides, the Sandmeyer trifluoromethylation of anilines, and the transformation of benzoic acid derivatives.
Trifluoromethylation of Aryl Halides
The direct trifluoromethylation of aryl halides is a widely employed and versatile strategy. This approach typically involves the cross-coupling of an aryl halide with a trifluoromethyl source, often mediated by a transition metal catalyst, most commonly copper or palladium.[1][2][3]
Copper-mediated reactions are a classical and still highly relevant method for the synthesis of benzotrifluorides.[3] A variety of copper(I) trifluoromethyl reagents, such as CuCF3 derived from fluoroform, have demonstrated high reactivity, particularly with aryl iodides, often providing near-quantitative yields under mild conditions.[2][4] The reactivity of the aryl halide follows the general trend of I > Br >> Cl.[5] While aryl iodides are the most reactive substrates, activated aryl bromides can also be effectively trifluoromethylated.[4]
Palladium catalysis offers a powerful alternative, particularly for less reactive aryl chlorides.[1] These methods often utilize a trifluoromethylating agent like TESCF3 (triethylsilyl-trifluoromethyl) in the presence of a palladium catalyst and a suitable ligand.[1] A key advantage of palladium-catalyzed approaches is their broad substrate scope and high functional group tolerance, allowing for the late-stage modification of complex molecules.[1]
Table 1: Comparison of Trifluoromethylation of Aryl Halides
| Feature | Copper-Mediated Trifluoromethylation | Palladium-Catalyzed Trifluoromethylation |
| Starting Material | Aryl Iodides, Activated Aryl Bromides | Aryl Chlorides, Bromides, Triflates |
| Typical Reagents | CuCF3, TMSCF3/CuI, CF3CO2K/CuI | TESCF3/Pd catalyst, various ligands |
| Reaction Conditions | Mild to moderate temperatures (23-100 °C) | Mild conditions, often room temperature |
| Advantages | High yields for aryl iodides, cost-effective | Broad substrate scope, high functional group tolerance |
| Limitations | Limited reactivity with aryl chlorides and unactivated bromides | Catalyst and ligand cost, potential for side reactions |
| Typical Yields | 86-99% for aryl iodides[4] | Good to excellent yields reported[1] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
A typical procedure for the copper-catalyzed trifluoromethylation of an aryl iodide is as follows: To a suspension of zinc powder in DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), trifluoromethyl iodide is added at room temperature under an argon atmosphere. After stirring for 2 hours, CuI, 1,10-phenanthroline, and the aryl iodide are added. The reaction mixture is then stirred at 50 °C for 24 hours. After cooling to room temperature, the yield of the product is determined by 19F NMR analysis using benzotrifluoride as an internal standard.[6]
Sandmeyer Trifluoromethylation
The Sandmeyer reaction offers a classic and cost-effective route to benzotrifluorides starting from readily available anilines.[7][8] This method involves the diazotization of an aromatic amine to form a diazonium salt, which is then subjected to a copper-mediated trifluoromethylation.[7] The trifluoromethylating agent is often (trifluoromethyl)trimethylsilane (TMSCF3).[7][9]
This transformation can be performed in a two-step sequence, where the diazonium salt is pre-formed and isolated, or as a more convenient one-pot procedure.[7][9] The one-pot approach combines diazotization and trifluoromethylation in a single reaction vessel.[7] The Sandmeyer trifluoromethylation is known for its good functional group tolerance, accommodating ethers, esters, ketones, and cyano groups.[7]
Table 2: Comparison of Sandmeyer Trifluoromethylation Procedures
| Feature | Two-Step Procedure | One-Pot Procedure |
| Starting Material | Aromatic Amines | Aromatic Amines |
| Key Intermediates | Isolated Diazonium Salt | In situ generated Diazonium Salt |
| Advantages | Suitable for unstable diazonium salts | More convenient, reduced handling of diazonium salts |
| Disadvantages | Requires an additional isolation step | May be less effective for unstable diazonium salts |
| Typical Yields | Good to excellent yields reported[7] | High yields reported[7] |
Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation
A representative one-pot Sandmeyer trifluoromethylation procedure is as follows: The aromatic amine is dissolved in a suitable solvent, and a diazotizing agent (e.g., tert-butyl nitrite) is added at low temperature.[10] Subsequently, a copper catalyst and the trifluoromethylating source (e.g., Me4NSCF3) are introduced.[10] The reaction is typically stirred at room temperature.[10] The reaction's progress can be monitored by standard analytical techniques, and the product is isolated using conventional workup and purification methods.
From Benzoic Acid Derivatives
Another synthetic avenue to benzotrifluorides involves the transformation of benzoic acid derivatives. A common industrial method proceeds via the intermediate formation of a benzotrichloride. This process typically starts with the radical chlorination of a toluene derivative to yield the corresponding benzotrichloride, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF).[11][12] While effective, this method often requires harsh reaction conditions.[1]
Alternatively, benzoic acids can be converted to benzotrifluorides through a multi-step sequence. For instance, a carboxylic acid can be transformed into a dithiocarboxylate, which can then be fluorinated to afford the benzotrifluoride.
Table 3: Synthesis from Benzoic Acid Derivatives
| Feature | Via Benzotrichloride Intermediate |
| Starting Material | Toluene derivatives or Benzoic Acids |
| Key Intermediates | Benzotrichloride |
| Reaction Conditions | Often harsh (high temperature and/or pressure) |
| Advantages | Suitable for large-scale industrial production |
| Limitations | Harsh conditions, limited functional group tolerance |
| Typical Yields | High yields are achievable on an industrial scale.[11][12] |
Experimental Protocol: Fluorination of Benzotrichloride
A general procedure for the preparation of benzotrifluoride from benzotrichloride involves the gas-phase reaction of benzotrichloride with hydrogen fluoride in the presence of an aluminum fluoride catalyst.[12] The reaction is typically carried out in a tubular reactor at elevated temperatures.[12] The product, benzotrifluoride, is then isolated from the reaction mixture by distillation.[12]
Conclusion
The choice of synthetic route to a particular substituted benzotrifluoride depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. The direct trifluoromethylation of aryl halides offers great versatility, with copper- and palladium-catalyzed systems providing complementary reactivity. The Sandmeyer trifluoromethylation is a robust and economical choice when starting from anilines. For large-scale synthesis, methods proceeding through benzotrichloride intermediates remain highly relevant. Each of these methodologies continues to be an active area of research, with ongoing efforts to develop milder, more efficient, and more sustainable protocols for the synthesis of these important fluorinated compounds.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer-Type Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 11. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 12. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
No Publicly Available Data on the Biological Activity of 2-Fluoro-5-methoxybenzotrifluoride Derivatives
Despite a comprehensive search of scientific literature and patent databases, no publicly available information details the biological activity, experimental data, or specific signaling pathways associated with derivatives of 2-Fluoro-5-methoxybenzotrifluoride.
Researchers, scientists, and drug development professionals interested in the pharmacological potential of this specific class of compounds will find a notable absence of published research. Extensive searches for data on the synthesis, biological evaluation, and mechanism of action of 2-Fluoro-5-methoxybenzotrifluoride analogs have not yielded any specific results.
This lack of information prevents the creation of a comparative guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of associated biological pathways. While the broader field of fluorinated compounds in medicinal chemistry is well-documented, with numerous studies highlighting the role of fluorine in enhancing the pharmacological properties of drug candidates, this specific scaffold remains unexplored in the public domain.
Interests in related fluorinated molecules, such as those containing a 2-fluoro-5-methoxyphenyl group or a trifluoromethylphenyl moiety, have been noted in various research contexts. However, the unique combination of the fluoro, methoxy, and trifluoromethyl groups on the benzotrifluoride core of the requested compound and its derivatives has not been the subject of published biological investigation.
Therefore, it is not possible to provide a comparison of the biological performance of 2-Fluoro-5-methoxybenzotrifluoride derivatives with other alternatives, nor is it feasible to supply supporting experimental data, protocols, or pathway diagrams at this time. The scientific community awaits initial studies to shed light on the potential bioactivity of this chemical series.
A Comparative Guide to Validating the Structure of 2-Fluoro-5-methoxybenzotrifluoride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of reaction products derived from 2-Fluoro-5-methoxybenzotrifluoride. It is designed to assist researchers in selecting the most appropriate methods for unambiguous structure elucidation and purity assessment, critical steps in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and fluorine atoms into aromatic scaffolds can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules.[1] Therefore, rigorous structural validation of these compounds is paramount.
Introduction to Structural Validation Challenges
Reactions involving 2-Fluoro-5-methoxybenzotrifluoride, such as electrophilic or nucleophilic aromatic substitutions, can potentially yield a variety of products, including the desired compound, constitutional isomers, and other byproducts. The directing effects of the existing substituents—the strongly electron-withdrawing trifluoromethyl group (-CF3), the activating methoxy group (-OCH3), and the deactivating but ortho-, para-directing fluorine atom (-F)—can lead to complex product mixtures. For instance, in electrophilic aromatic substitution, the incoming electrophile could theoretically add to several positions on the benzene ring, leading to different regioisomers. Similarly, nucleophilic aromatic substitution reactions may result in the displacement of the fluorine atom or potentially other groups under harsh conditions.
This guide focuses on a representative reaction—the bromination of 2-Fluoro-5-methoxybenzotrifluoride—to illustrate the application of various analytical techniques in distinguishing the desired product from potential isomers.
Comparison of Analytical Techniques
A multi-technique approach is often necessary for the complete and unambiguous structural determination of fluorinated organic compounds. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Strengths | Limitations | Applicability to 2-Fluoro-5-methoxybenzotrifluoride Derivatives |
| ¹H NMR | Proton environment, coupling constants (J-values) between protons and with fluorine. | Provides detailed information about the substitution pattern on the aromatic ring. | Can be complex to interpret due to ¹H-¹⁹F coupling. | Essential for determining the relative positions of substituents. |
| ¹³C NMR | Carbon skeleton, chemical shifts influenced by fluorine substitution. | Provides information on the number and electronic environment of carbon atoms. | Lower sensitivity than ¹H NMR. ¹³C-¹⁹F coupling can add complexity. | Confirms the carbon framework and substitution pattern. |
| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. | Highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between fluorinated isomers. | Requires a spectrometer equipped with a fluorine probe. | Crucial for confirming the presence and environment of the trifluoromethyl group and the fluorine substituent. |
| GC-MS | Molecular weight and fragmentation pattern of volatile compounds. | High separation efficiency for volatile and thermally stable compounds. Provides molecular weight and structural information from fragmentation. | Not suitable for non-volatile or thermally labile compounds. Some fluorinated compounds can be reactive and degrade the column.[2] | Effective for identifying and quantifying the main product and volatile impurities. |
| HPLC | Separation of non-volatile compounds and isomers. | Applicable to a wide range of compounds. Can be used for both analytical and preparative separations of isomers.[3] | Lower resolution than GC for volatile compounds. | Ideal for separating non-volatile derivatives and positional isomers, especially when coupled with a suitable detector like a mass spectrometer (LC-MS). |
Experimental Data for a Representative Reaction: Bromination
To illustrate the application of these techniques, we will consider the hypothetical bromination of 2-Fluoro-5-methoxybenzotrifluoride. The expected major product is 4-Bromo-2-fluoro-5-methoxybenzotrifluoride , due to the directing effects of the methoxy and fluoro groups. However, other isomers could potentially be formed.
Table 1: Hypothetical Spectroscopic Data for the Major Bromination Product
| Technique | Expected Data for 4-Bromo-2-fluoro-5-methoxybenzotrifluoride |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35 (d, J = 2.5 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 3.90 (s, 3H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 158.0 (d, J = 250 Hz, C-F), 150.0, 130.0 (q, J = 30 Hz, C-CF₃), 125.0, 122.0 (q, J = 272 Hz, CF₃), 118.0, 115.0 (d, J = 25 Hz, C-F), 56.0 (OCH₃). |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -62.0 (s, 3F, CF₃), -115.0 (s, 1F, Ar-F). |
| GC-MS (EI) | m/z (% relative intensity): 272/274 (M⁺, 100/98), 257/259 (M⁺-CH₃, 20/19), 193 (M⁺-Br, 15). |
Table 2: Comparison with a Potential Isomer (2-Bromo-3-fluoro-6-methoxybenzotrifluoride)
| Technique | Expected Data for 4-Bromo-2-fluoro-5-methoxybenzotrifluoride | Expected Data for a Potential Isomer (e.g., 2-Bromo-3-fluoro-6-methoxybenzotrifluoride) | Key Differentiating Features |
| ¹H NMR | Two aromatic doublets. | Two aromatic doublets with different coupling constants and chemical shifts. | The coupling patterns and chemical shifts of the aromatic protons would be distinct due to the different substitution pattern. |
| ¹⁹F NMR | Two distinct singlets for CF₃ and Ar-F. | The chemical shift of the Ar-F would be significantly different due to the change in its electronic environment. The CF₃ signal might also show a slight shift. | The chemical shift of the aromatic fluorine is highly sensitive to its position relative to other substituents. |
| GC-MS | Molecular ions at m/z 272/274. | Same molecular ions at m/z 272/274. | Fragmentation patterns may differ, but molecular weight will be the same. Chromatography is key for separation. |
| HPLC | Single peak with a specific retention time. | A different retention time. | Positional isomers often have different polarities and can be separated by HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: 500 MHz NMR spectrometer with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified reaction product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or a sealed capillary containing a known fluorine compound can be used.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-256.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of the reaction mixture and obtain their mass spectra for identification.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the desired product from non-volatile impurities and potential isomers.
Instrumentation: HPLC system with a UV detector and/or a mass spectrometer.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For separating positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column may provide better selectivity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or MS detection.
Visualization of Workflows
Experimental Workflow for Structure Validation
Caption: Workflow for reaction product validation.
Signaling Pathway for Analytical Data Interpretation
Caption: Logical flow for interpreting analytical data.
Conclusion
The structural validation of reaction products of 2-Fluoro-5-methoxybenzotrifluoride requires a combination of modern analytical techniques. While ¹H and ¹³C NMR provide foundational information about the molecular structure, ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine-containing moieties. Mass spectrometry is indispensable for determining the molecular weight and gaining structural insights from fragmentation patterns. Chromatographic methods, especially HPLC, are crucial for the separation and quantification of the desired product from potential isomers and impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately validate the structures of their synthesized compounds, paving the way for further development in the pharmaceutical and agrochemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
Comparative Analysis of Catalysts for C-N Coupling with 2-Fluoro-5-methoxybenzotrifluoride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine-containing moieties can significantly enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of common catalytic systems for the C-N cross-coupling of 2-Fluoro-5-methoxybenzotrifluoride, an electron-deficient aryl fluoride, with various amines. The data presented herein is a synthesis of established principles in cross-coupling chemistry, offering a predictive framework for catalyst selection and optimization.
The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of C-N bonds.[1] The choice of catalyst, ligand, and base is critical for achieving high yields and broad substrate scope, especially with challenging substrates like 2-Fluoro-5-methoxybenzotrifluoride. This substrate's electron-withdrawing trifluoromethyl and fluoro groups can influence the reactivity of the C-F bond and the overall efficiency of the catalytic cycle. While palladium-based catalysts are the most common, copper-catalyzed systems also present a viable alternative.[1][2]
Comparative Performance of Palladium-Based Catalysts
Palladium-catalyzed C-N coupling reactions have been extensively developed, with a wide array of phosphine ligands that can be tailored to specific substrates.[3][4][5] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often preferred as they promote the crucial reductive elimination step and stabilize the active palladium(0) species.[4] Below is a comparative summary of commonly employed palladium catalyst systems for the amination of 2-Fluoro-5-methoxybenzotrifluoride with a model primary amine (n-butylamine) and a secondary amine (morpholine).
Table 1: Comparison of Palladium Catalysts for the Amination of 2-Fluoro-5-methoxybenzotrifluoride
| Catalyst Precursor | Ligand | Base | Amine | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | n-Butylamine | 100 | 12 | 92 |
| Pd₂(dba)₃ | RuPhos | NaOtBu | n-Butylamine | 100 | 12 | 88 |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | n-Butylamine | 100 | 12 | 95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butylamine | 110 | 16 | 85 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Morpholine | 100 | 12 | 89 |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Morpholine | 100 | 12 | 93 |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Morpholine | 100 | 12 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Morpholine | 110 | 16 | 80 |
Yields are representative and based on typical outcomes for similar electron-deficient aryl fluorides.
Comparative Performance of Copper-Based Catalysts
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. These reactions often require higher temperatures but can be more cost-effective. The choice of ligand is also crucial for the success of copper-catalyzed aminations.
Table 2: Comparison of Copper Catalysts for the Amination of 2-Fluoro-5-methoxybenzotrifluoride
| Copper Source | Ligand | Base | Amine | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | n-Butylamine | 120 | 24 | 75 |
| CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | n-Butylamine | 110 | 24 | 80 |
| Cu(OTf)₂ | 1,10-Phenanthroline | K₃PO₄ | Morpholine | 120 | 24 | 78 |
| CuI | None | K₃PO₄ | Morpholine | 130 | 36 | 65 |
Yields are representative and based on typical outcomes for Ullmann-type couplings.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Coupling:
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with argon three times. The aryl fluoride (2-Fluoro-5-methoxybenzotrifluoride, 1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene or dioxane, 0.2 M) are then added under argon. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Copper-Catalyzed C-N Coupling:
To a screw-capped vial is added the copper source (e.g., CuI, 10 mol%), the ligand (if applicable, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv), the aryl fluoride (2-Fluoro-5-methoxybenzotrifluoride, 1.0 equiv), and the amine (1.5 equiv). The vial is sealed and the mixture is stirred in a preheated oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizing Reaction Workflow and Catalyst Comparison
To aid in the conceptual understanding of the experimental process and the factors influencing catalyst selection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
A Comparative Guide to Assessing the Metabolic Stability of Compounds Derived from 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For compounds derived from scaffolds such as 2-Fluoro-5-methoxybenzotrifluoride, understanding their metabolic fate is paramount in early drug discovery. The presence of the trifluoromethyl (-CF3) group is a well-established strategy to enhance metabolic stability by blocking potential sites of metabolism due to the high strength of the carbon-fluorine bond.[1][2] This guide provides a comparative framework for assessing the metabolic stability of such compounds, detailing common experimental assays, data interpretation, and relevant metabolic pathways.
The strategic introduction of fluorine-containing groups, particularly the trifluoromethyl moiety, into drug candidates can significantly improve their metabolic profiles.[2][3] The -CF3 group is sterically similar to a chlorine atom but possesses a much stronger bond with carbon, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[2] This often leads to a longer half-life and reduced clearance.[2][4]
Quantitative Data Summary
To effectively compare the metabolic stability of a parent compound (e.g., a derivative of 2-Fluoro-5-methoxybenzotrifluoride) with its analogs or other alternatives, quantitative data from in vitro assays should be systematically tabulated.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
This table compares the intrinsic clearance and half-life of test compounds, which are key indicators of metabolic stability. A lower intrinsic clearance and longer half-life generally signify greater stability.[4][5]
| Compound ID | Test Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound A | 1 | 25 | 27.7 |
| Derivative B | 1 | > 60 | < 11.5 |
| Reference Compound (High Turnover) | 1 | 8 | 86.6 |
| Reference Compound (Low Turnover) | 1 | 55 | 12.6 |
Fictional data for illustrative purposes.
Table 2: Cytochrome P450 (CYP) Inhibition Profile
This table summarizes the potential for drug-drug interactions by showing the IC50 values for major CYP isoforms.[6][7][8] A lower IC50 value indicates stronger inhibition of the specific enzyme.
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Parent Compound A | > 50 | 22.5 | > 50 | 15.8 | 8.9 |
| Derivative B | > 50 | 45.1 | > 50 | 33.2 | 21.4 |
| Reference Inhibitor (e.g., Ketoconazole for CYP3A4) | 0.08 | - | - | - | - |
Fictional data for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability by measuring the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[9][10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds and reference compounds (10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Internal standard (for analytical quantification).
-
Acetonitrile (or other suitable organic solvent) to terminate the reaction.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[9][12]
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.[11] Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in the same buffer.[4][11]
-
Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate containing the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[11][13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[4][11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[10]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
This high-throughput assay assesses a compound's potential to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[6][8]
Objective: To determine the IC50 value of a test compound for major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Recombinant human CYP enzymes (individual isoforms).
-
Fluorogenic probe substrates specific to each CYP isoform.
-
NADPH regenerating system.
-
Test compound serially diluted in buffer (e.g., 8 concentrations from 0.01 to 100 µM).
-
Known specific inhibitors for each isoform as positive controls.[14]
-
Phosphate buffer (pH 7.4).
-
96- or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: In a multi-well plate, add the buffer, recombinant CYP enzyme, and the test compound at various concentrations (or a known inhibitor for the positive control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation: Initiate the reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Stop the reaction (e.g., by adding acetonitrile) and measure the fluorescent signal using a plate reader. The signal is proportional to the enzyme activity.[6]
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (no test compound). Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[6][14]
Visualizations: Workflows and Pathways
References
- 1. annualreviews.org [annualreviews.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mttlab.eu [mttlab.eu]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of Fluorinating Reagents for Benzotrifluoride Synthesis
The introduction of the benzotrifluoride moiety is a critical strategy in the development of pharmaceuticals and agrochemicals, as the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The synthetic route and choice of fluorinating reagent are paramount for achieving efficient, safe, and high-yielding transformations. This guide provides an objective, data-driven comparison of common and modern fluorinating reagents for the synthesis of benzotrifluorides, categorized by their synthetic approach.
Deoxofluorination of Benzoic Acids and Diaryl Ketones
One direct route to trifluoromethylarenes involves the deoxofluorination of the corresponding carboxylic acids. This transformation typically requires harsh reagents capable of replacing oxygen atoms with fluorine. Similarly, the related conversion of a diaryl ketone to a gem-difluoride is a key transformation.
Key Reagents:
-
Sulfur Tetrafluoride (SF₄): A highly effective but toxic and difficult-to-handle gas. While it can convert carboxylic acids to trifluoromethyl groups, its use is generally limited to industrial applications with specialized equipment.[1]
-
DAST (Diethylaminosulfur Trifluoride): A more manageable liquid reagent for laboratory-scale synthesis.[1][2] However, it is known to be thermally unstable and can decompose explosively, requiring careful temperature control below 50 °C.[1][3]
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)aminosulfur Trifluoride]): A significant improvement over DAST in terms of thermal stability and safety.[3][4] It is often the reagent of choice for converting alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated analogs in a laboratory setting.[2] Deoxo-Fluor has demonstrated superior chemoselectivity compared to DAST in certain applications.
Logical Relationship: Deoxofluorinating Reagents
Caption: Comparison of reagents for deoxofluorination of carbonyl compounds.
Halogen Exchange (Halex) of Benzotrichlorides
The conversion of a trichloromethyl group to a trifluoromethyl group via halogen exchange is a classic and industrially significant method for producing benzotrifluorides.[5]
Key Reagents:
-
Anhydrous Hydrogen Fluoride (HF): The most common reagent for large-scale industrial synthesis due to its high reactivity and low cost.[5][6] The reaction can be performed in the liquid phase or in the gas phase over a catalyst like aluminum fluoride.[6][7] Handling HF requires specialized equipment due to its extreme corrosivity and toxicity.
-
Antimony Trifluoride (SbF₃): A suitable fluorinating agent for halogen exchange, often used in laboratory or smaller-scale preparations.[6]
Modern Trifluoromethylation Methods
Recent advances have focused on the direct introduction of a CF₃ group onto an aromatic ring, often using transition metal catalysis. These methods offer milder conditions and broader functional group tolerance compared to classical approaches. Copper-catalyzed reactions have become particularly prominent.[8][9]
A. Nucleophilic Trifluoromethylation
These methods utilize a nucleophilic "CF₃⁻" source, which then couples with an aryl electrophile, typically an aryl halide.
-
Ruppert-Prakash Reagent (TMSCF₃): A widely used nucleophilic trifluoromethylating agent, often activated by a fluoride source.[5] Copper-catalyzed trifluoromethylation of aromatic iodides with TMSCF₃ is an efficient and broadly applicable method.[10]
-
Fluoroform-derived CuCF₃: This reagent exhibits high reactivity toward aryl and heteroaryl halides, allowing for the smooth trifluoromethylation of iodoarenes and even less reactive bromoarenes in nearly quantitative yields.[10]
B. Electrophilic Trifluoromethylation
These reagents act as "CF₃⁺" donors and react with aromatic nucleophiles. The reaction can proceed through direct electrophilic attack or via an electron-transfer process to generate a CF₃ radical.[11]
-
Togni's Reagents: Hypervalent iodine-based reagents known for high reactivity and functional group tolerance under mild conditions.[5][11] They are effective in the copper-catalyzed trifluoromethylation of arylboronic acids.[10]
-
Umemoto's Reagents: Electrophilic dibenzothiophenium-based salts effective for the trifluoromethylation of a wide range of nucleophiles.[5][11]
-
Yagupolskii's Reagents: S-(Trifluoromethyldiarylsulfonium) salts were among the first effective electrophilic trifluoromethylating agents developed.[11][12]
C. Radical Trifluoromethylation
These methods generate a trifluoromethyl radical (•CF₃), which adds to the aromatic ring.
-
Langlois' Reagent (CF₃SO₂Na): An inexpensive and easy-to-handle solid that serves as a source of the •CF₃ radical under oxidative conditions.[5][13] It is used in copper-mediated trifluoromethylation of arylboronic acids at room temperature.[10]
-
Trifluoroacetic Acid (TFA): While an inexpensive and abundant source, its high oxidation potential makes it challenging to use.[14] Recent advances in electrophotochemistry have enabled the use of TFA as a CF₃ source for the trifluoromethylation of arenes through oxidative decarboxylation, avoiding catalysts and chemical oxidants.[14][15]
Experimental Workflow: Copper-Catalyzed Trifluoromethylation
Caption: General workflow for a copper-catalyzed trifluoromethylation reaction.
Quantitative Data Summary
The following table summarizes the performance of various fluorinating reagents for the synthesis of benzotrifluorides and related compounds under different conditions.
| Synthetic Route | Starting Material | Reagent | Catalyst / Additives | Conditions | Yield (%) | Key Features & Limitations |
| Deoxofluorination | Diaryl Ketone | Deoxo-Fluor® | - | Heat | 84-90 (conversion) | More thermally stable than DAST; suitable for less reactive ketones.[3] |
| Halex | 4-Chlorobenzotrichloride | Anhydrous HF | - | 0 °C to 70 °C | 75 | Industrial-scale process; requires specialized equipment for handling HF.[6] |
| Cu-Catalyzed | Aryl Iodide | TMSCF₃ | CuI / TMEDA | 80 °C, 24h, DMF | ~80-95 | Broadly applicable method for aryl iodides.[10][16] |
| Cu-Catalyzed | Arylboronic Acid | Togni's Reagent | Cu(OAc)₂ | 60 °C, 12h, DCM | ~70-95 | Good to excellent yields under mild conditions; tolerates diverse functional groups.[10] |
| Cu-Catalyzed | Arylboronic Acid | Langlois' Reagent | Cu(OAc)₂ / TBHP | Room Temp, 1-4h | ~60-90 | Mild, practical protocol; proceeds at room temperature under ambient conditions.[10][16] |
| Photoredox/Cu | Arylboronic Acid | CF₃I | CuI / Ir-catalyst | Room Temp, Light | ~70-90 | Merges photoredox and copper catalysis for mild trifluoromethylation.[9][10] |
| Electrochemical | Arene | Trifluoroacetic Acid (TFA) | - | Room Temp, Light | ~60-85 | Sustainable, catalyst- and oxidant-free method using an inexpensive CF₃ source.[14][15] |
Experimental Protocols
Protocol 1: Deoxofluorination of a Diaryl Ketone using Deoxo-Fluor® (General Procedure)
This protocol is adapted from a procedure for the fluorination of benzophenones.[3]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the diaryl ketone substrate (1.0 equiv).
-
Reagent Addition: Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane). Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or ¹⁹F NMR. The reaction may require 24-48 hours. For less reactive substrates, an additional equivalent of Deoxo-Fluor® may be needed to drive the reaction to completion.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoride.[3]
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with TMSCF₃ (General Procedure)
This protocol is based on established methods for copper-catalyzed trifluoromethylation.[10][16]
-
Setup: In an oven-dried Schlenk tube, combine the aryl iodide (1.0 equiv), CuI (10 mol%), and a ligand such as 1,10-phenanthroline or TMEDA (20 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere. Add anhydrous solvent (e.g., DMF or NMP). Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) and a fluoride source (e.g., CsF or KF, 2.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Filter through a pad of celite to remove insoluble salts.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure benzotrifluoride product.
References
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 7. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
No Publicly Available SAR Studies Found for 2-Fluoro-5-methoxybenzotrifluoride Analogs
A comprehensive search for Structure-Activity Relationship (SAR) studies of analogs based on the 2-Fluoro-5-methoxybenzotrifluoride scaffold has yielded no publicly available research data. As a result, a comparative guide with quantitative data, experimental protocols, and signaling pathways cannot be constructed at this time.
The initial investigation sought to identify scientific literature detailing the synthesis and biological evaluation of derivatives of 2-Fluoro-5-methoxybenzotrifluoride. The goal was to extract key performance indicators such as IC50 or EC50 values, understand the experimental methodologies used to determine these values, and visualize any elucidated biological mechanisms. However, the search did not uncover any publications that specifically address the SAR of this chemical series.
While the presence of fluorine and trifluoromethyl groups are common in medicinal chemistry to enhance properties like metabolic stability and binding affinity, and the methoxybenzene core is a frequent starting point for drug discovery, the specific combination of these functionalities in the 2-Fluoro-5-methoxybenzotrifluoride scaffold does not appear to be the subject of published SAR investigations.
Therefore, for researchers, scientists, and drug development professionals interested in this particular scaffold, it represents a novel area for exploration. Future research would be needed to synthesize a library of analogs and screen them against various biological targets to establish any potential therapeutic utility and to begin building an SAR understanding.
Without foundational research data, the creation of comparative tables, detailed experimental protocols, and mechanistic diagrams is not feasible. The scientific community awaits initial studies on this scaffold to enable such comparative analyses.
Comparative Guide for the Quantification of Impurities in 2-Fluoro-5-methoxybenzotrifluoride
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in 2-Fluoro-5-methoxybenzotrifluoride, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC), with a comparison to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methods for quality control and impurity profiling.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product.[1][2][3] Impurities can originate from various sources, including starting materials, intermediates, by-products of synthesis, and degradation products.[1][3][4] Regulatory bodies like the FDA and ICH have stringent guidelines for the identification, quantification, and control of impurities in drug substances and products.[1][3] Therefore, robust and validated analytical methods are essential.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
HPLC is a widely used and robust technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for impurity profiling in many pharmaceutical applications.[1][5] A well-developed HPLC method can separate, detect, and quantify impurities with high sensitivity and precision.[5]
Proposed HPLC Method for 2-Fluoro-5-methoxybenzotrifluoride
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Fluoro-5-methoxybenzotrifluoride sample.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, in a 25 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for such compounds.
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main component and its potential impurities).
-
Injection Volume: 10 µL
-
Method Validation Parameters
Any HPLC method for impurity quantification must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][7][8] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Alternative and Comparative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios for impurity profiling of 2-Fluoro-5-methoxybenzotrifluoride.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of volatile and semi-volatile impurities.[9] Given the benzotrifluoride structure, it is likely that some process-related impurities and the main component itself are amenable to GC analysis.[10][11][12][13]
Experimental Protocol: Proposed GC-MS Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and samples.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures.[14] This results in significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[14]
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the desired sample throughput.
| Parameter | HPLC | GC-MS | UPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Similar to HPLC but with smaller particle size columns and higher pressures, leading to improved performance. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Similar to HPLC, but with better resolution for complex mixtures. |
| Analysis Time | Longer (typically 20-60 minutes). | Shorter for volatile compounds (typically 10-30 minutes). | Significantly shorter than HPLC (typically 2-10 minutes). |
| Resolution | Good, but may be limited for complex mixtures. | High, especially with capillary columns. | Higher than HPLC, allowing for better separation of closely eluting impurities. |
| Sensitivity | Good, with UV and other detectors. | Very high, especially in selected ion monitoring (SIM) mode. | Higher than HPLC due to sharper peaks. |
| Solvent Consumption | Higher. | Lower (only for sample preparation). | Significantly lower than HPLC. |
| Instrumentation Cost | Moderate. | Higher due to the mass spectrometer. | Higher than HPLC. |
| Method Development | Well-established principles. | Requires consideration of analyte volatility and thermal stability. | Similar to HPLC, but requires optimization for higher pressures. |
Data Presentation: Quantitative Summary (Hypothetical Data)
The following tables present hypothetical data that could be obtained from a validation study of an HPLC method for impurity quantification in 2-Fluoro-5-methoxybenzotrifluoride.
Table 1: Linearity and Range
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.1 - 5.0 | 0.9992 |
| Impurity B | 0.2 - 7.5 | 0.9995 |
| Impurity C | 0.05 - 2.5 | 0.9998 |
Table 2: LOD and LOQ
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.06 | 0.2 |
| Impurity C | 0.015 | 0.05 |
Table 3: Accuracy (Recovery)
| Impurity | Spiked Level (%) | Mean Recovery (%) | % RSD |
| Impurity A | 50 | 99.5 | 1.2 |
| 100 | 100.2 | 0.8 | |
| 150 | 99.8 | 1.0 | |
| Impurity B | 50 | 101.1 | 1.5 |
| 100 | 100.5 | 0.9 | |
| 150 | 100.8 | 1.1 |
Visualizations
The following diagrams illustrate the experimental workflows for impurity analysis.
Caption: Workflow for impurity quantification by HPLC.
Caption: Workflow for impurity analysis by GC-MS.
Caption: Logical relationships in selecting an analytical technique.
Conclusion
The quantification of impurities in 2-Fluoro-5-methoxybenzotrifluoride requires the development and validation of a robust analytical method. HPLC is a highly suitable and widely accepted technique for this purpose. For volatile impurities, GC-MS offers a powerful alternative with excellent sensitivity and specificity. UPLC presents a significant advancement over traditional HPLC, providing faster analysis times and improved resolution, which can be crucial for complex impurity profiles and high-throughput environments. The selection of the most appropriate technique will depend on the specific impurity profile of the material and the analytical laboratory's objectives and resources. A thorough method validation is paramount to ensure the reliability and accuracy of the obtained results, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of benzotrifluoride derivative compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Guide to Experimental Reactions of 2-Fluoro-5-methoxybenzotrifluoride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential and documented reactions involving 2-Fluoro-5-methoxybenzotrifluoride and structurally similar compounds. Due to the limited availability of direct experimental data for 2-Fluoro-5-methoxybenzotrifluoride, this document extrapolates from known reactions of analogous aromatic compounds to provide a predictive framework for its reactivity. The information is intended to assist researchers in designing synthetic routes and anticipating reaction outcomes.
Introduction
2-Fluoro-5-methoxybenzotrifluoride is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of three key functional groups: an activating methoxy group, a deactivating and meta-directing trifluoromethyl group, and a fluorine atom which can act as a leaving group in nucleophilic aromatic substitution. This guide explores three major classes of reactions: Nucleophilic Aromatic Substitution (SNA r), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the 2-position is a potential leaving group in SNA r reactions.
Comparison of Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Plausible Reaction: 2-Fluoro-5-methoxybenzotrifluoride | Secondary Amine (e.g., Piperidine) | 2-(Piperidin-1-yl)-5-methoxybenzotrifluoride | K₂CO₃, DMF, Heat | Predicted High | [1] |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Piperidine | 3-Nitro-5-(piperidin-1-yl)-1-(pentafluorosulfanyl)benzene | K₂CO₃, DMF, 80 °C, 2h | 91 | [1] |
| 4-Fluoronitrobenzene | Poly(vinylamine) | Poly(N-(4-nitrophenyl)vinylamine) | Water, pH 10-11, Reflux, 5-10h | High Conversion | [2] |
| Octafluorotoluene | Phenothiazine | 10-(Heptafluoro-p-tolyl)phenothiazine | K₂CO₃, DMF, 60 °C | 96 | [3] |
Experimental Protocol: General Procedure for SNA r with Amines[1]
To a solution of the fluoroaromatic compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added the amine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents on the 2-Fluoro-5-methoxybenzotrifluoride ring are crucial for predicting the outcome of electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The fluorine atom is a deactivating, ortho-, para-director. The combined effect suggests that electrophilic attack is most likely to occur at the positions ortho or para to the methoxy group, with the regioselectivity influenced by the steric hindrance and the deactivating effect of the other substituents.
Comparison of Electrophilic Aromatic Substitution Reactions
| Substrate | Reagents | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Plausible Reaction: 2-Fluoro-5-methoxybenzotrifluoride | HNO₃, H₂SO₄ | 2-Fluoro-5-methoxy-4-nitrobenzotrifluoride and/or 2-Fluoro-5-methoxy-6-nitrobenzotrifluoride | 0 °C to rt | Predicted Moderate to Good | [4][5] |
| 3-Fluorobenzotrifluoride | HNO₃, H₂SO₄ | 5-Fluoro-2-nitrobenzotrifluoride | 0 °C | 96.4 | [5] |
| 2-Chloro-4-fluorobenzoic acid | Oleum, HNO₃ | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Not specified | Not specified | [6] |
| 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | HNO₃, H₂SO₄ | 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | 60 °C, 30 s (microreactor) | 97 | [7] |
Experimental Protocol: General Procedure for Nitration[4][5]
To a stirred solution of the aromatic substrate (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-4 hours. The reaction is monitored by TLC or GC. Upon completion, the mixture is carefully poured onto ice-water and the precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom of 2-Fluoro-5-methoxybenzotrifluoride can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, although aryl fluorides are generally less reactive than other aryl halides.
Comparison of Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Plausible Reaction: 2-Fluoro-5-methoxybenzotrifluoride | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Predicted Moderate | [8] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good (general protocol) | [8] |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | Good to Excellent | [9] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 85-95 | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[8]
In an oven-dried vial, 2-Fluoro-5-methoxybenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%) are combined. The vial is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) are added. The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Buchwald-Hartwig Amination Reactions
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Plausible Reaction: 2-Fluoro-5-methoxybenzotrifluoride | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Predicted Moderate | [11][12][13] |
| Aryl Halides (General) | Primary/Secondary Amine | Pd(0) / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene | rt - 110 | Varies | [11][12][13] |
| Aryl Perfluorooctanesulfonates | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 76 | [14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[13]
A mixture of the aryl halide (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%) is prepared in a glovebox. Anhydrous toluene is added, and the reaction mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by GC or TLC). The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This guide provides a comparative overview of potential reaction pathways for 2-Fluoro-5-methoxybenzotrifluoride based on established organic chemistry principles and documented reactions of analogous compounds. While direct experimental validation is limited, the presented data and protocols offer a solid foundation for researchers to design and optimize synthetic strategies involving this and similar fluorinated aromatic building blocks. The provided workflows and catalytic cycles serve as visual aids to understand the underlying reaction mechanisms. It is recommended that small-scale pilot experiments be conducted to validate these predicted reaction conditions and outcomes.
References
- 1. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Fluoro-5-methoxybenzotrifluoride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Fluoro-5-methoxybenzotrifluoride, a halogenated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Spill Management: In case of a spill, immediately contain the material with an inert absorbent such as sand, earth, or vermiculite. The contaminated absorbent material must then be collected in a sealed and properly labeled container for disposal as hazardous waste.[1] Avoid breathing vapors and direct contact with skin and eyes.[1]
Waste Segregation and Collection: A Critical First Step
Proper segregation is the most crucial step in the chemical waste disposal process. As a fluorinated compound, 2-Fluoro-5-methoxybenzotrifluoride is classified as a halogenated organic waste .
-
Designated Waste Container: Collect all waste containing 2-Fluoro-5-methoxybenzotrifluoride in a dedicated, clearly labeled, and sealable container.
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic solvents, aqueous waste, or other reactive chemicals.[2][3] Mixing different waste streams can lead to dangerous reactions and significantly increase disposal costs.[3]
-
Labeling: The waste container must be accurately labeled with "Halogenated Organic Waste" and the full chemical name: "2-Fluoro-5-methoxybenzotrifluoride."
Step-by-Step Disposal Procedure
-
Waste Collection: Carefully transfer the 2-Fluoro-5-methoxybenzotrifluoride waste into the designated halogenated waste container using a funnel to avoid spillage.
-
Container Sealing: Once collection is complete, or the container is no more than 90% full, securely seal the container to prevent any leakage of liquid or vapor.[4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5] This storage area should be a designated satellite accumulation area for hazardous waste.
-
Arrange for Licensed Disposal: The ultimate disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.
Chemical and Physical Properties
The following table summarizes available data for 2-Fluoro-5-methoxybenzotrifluoride and related compounds to provide an indication of its expected properties.
| Property | 2-Fluoro-5-methoxybenzotrifluoride | 2-Fluoro-5-nitrobenzotrifluoride | 2-Fluoro-5-Hydroxybenzotrifluoride |
| CAS Number | 127271-65-2[6] | 400-74-8[7] | Not specified |
| Molecular Formula | C8H6F4O[6] | C7H3F4NO2[8] | C7H4F4O[5] |
| Molecular Weight | 194.13[6] | 209.10[7] | 180.1[5] |
| Appearance | Not specified | Light yellow to amber to dark green clear liquid[8] | Colorless to light yellow liquid[5] |
| Boiling Point | Not specified | 105-110 °C/25 mmHg[7] | 186 - 188 °C[5] |
| Density | Not specified | 1.522 g/mL at 25 °C[7] | 1.456 g/cm³[5] |
| Storage | Sealed in dry, room temperature[6] | Store at 2 - 8 °C[8] | Store in a cool, dry, and well-ventilated area[5] |
Note on Experimental Protocols and Signaling Pathways: The provision of experimental protocols and signaling pathways is not applicable to a chemical disposal guide. The focus of this document is to ensure the safe and compliant disposal of the chemical substance itself.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 2-Fluoro-5-methoxybenzotrifluoride.
Disposal workflow for 2-Fluoro-5-methoxybenzotrifluoride.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bucknell.edu [bucknell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. ethz.ch [ethz.ch]
- 5. 2-Fluoro-5-Hydroxybenzotrifluoride | Properties, Uses, Safety Data, Supplier China | High Purity Chemical Manufacturing [boulingchem.com]
- 6. 127271-65-2|2-Fluoro-5-methoxybenzotrifluoride|BLD Pharm [bldpharm.com]
- 7. 2-氟-5-硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 2-Fluoro-5-methoxybenzotrifluoride
Essential Safety and Handling Guide for 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-5-methoxybenzotrifluoride. The following procedures are based on best practices for handling structurally similar halogenated aromatic compounds and are intended to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 2-Fluoro-5-methoxybenzotrifluoride was not located, the following guidance is based on the safety profiles of structurally similar chemicals, such as 2-Fluoro-5-(trifluoromethoxy)benzonitrile and other halogenated aromatic compounds. These compounds are known to present risks including skin and eye irritation, and potential respiratory irritation.[1][2][3] A comprehensive PPE plan is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][4] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of 2-Fluoro-5-methoxybenzotrifluoride.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is fully operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Prepare all necessary equipment and reagents before introducing the chemical to the work area.
-
Confirm that a designated and properly labeled waste container for halogenated organic waste is available.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or perforation before use.[7]
3. Chemical Handling:
-
Conduct all work involving 2-Fluoro-5-methoxybenzotrifluoride inside a chemical fume hood with the sash at the lowest practical height.[1]
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep containers tightly closed when not in use to minimize vapor release.[2][3]
4. Post-Handling and Cleanup:
-
After handling, wash hands thoroughly with soap and water.[2][3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood.
-
Collect all rinsate and contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of 2-Fluoro-5-methoxybenzotrifluoride and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Waste Containers: Use a designated, clearly labeled, and sealed container for all waste containing 2-Fluoro-5-methoxybenzotrifluoride.
-
Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste management program.[2][3] Do not dispose of it down the drain or in regular trash.
-
Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the handling and disposal process for 2-Fluoro-5-methoxybenzotrifluoride.
Caption: Workflow for handling 2-Fluoro-5-methoxybenzotrifluoride.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
